Miransertib hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSWSSVIKDJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Miransertib Hydrochloride: A Pan-AKT Inhibitor for Targeted Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Miransertib hydrochloride (also known as ARQ 092 and MK-7075) is a potent, orally bioavailable, allosteric pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT. As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers and certain rare overgrowth syndromes. Miransertib's unique allosteric mechanism of inhibition offers a distinct pharmacological profile compared to traditional ATP-competitive inhibitors, leading to its investigation in a range of oncological and non-oncological indications. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a small molecule inhibitor that binds to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes the inactive conformation of the enzyme, preventing its translocation to the cell membrane and subsequent activation. This mode of action is effective against both wild-type AKT and constitutively active mutants, such as the E17K mutation found in Proteus syndrome.
Chemical Properties
Below are the key chemical properties of Miransertib.
| Property | Value |
| IUPAC Name | 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine hydrochloride |
| Chemical Formula | C27H25ClN6 |
| Molecular Weight | 468.98 g/mol |
| CAS Number | 1313881-70-7 (free base), 1313883-00-9 (HCl) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Source:
Mechanism of Action and Signaling Pathway
Miransertib is a non-ATP-competitive inhibitor of AKT. Its allosteric inhibition prevents the conformational changes required for AKT activation, thereby blocking downstream signaling.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream substrates, promoting cell growth, proliferation, and survival.
Quantitative Data
In Vitro Potency
Miransertib demonstrates potent inhibition of all three AKT isoforms in cell-free assays.
| Target | IC50 (nM) |
| AKT1 | 2.7 - 5.0 |
| AKT2 | 4.5 - 14 |
| AKT3 | 8.1 - 16 |
Source:
Miransertib also inhibits the phosphorylation of downstream AKT targets, such as PRAS40, with an IC50 of 0.31 µM.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated good oral bioavailability of Miransertib.
| Species | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUCinf (h*ng/mL) | F (%) |
| Rat | 5 (oral) | 198 | 17 | 5496 | 62 |
| Monkey | 10 (oral) | 258 | 7 | 2960 | 49 |
Source:
Clinical Trial Summary
Miransertib has been evaluated in several clinical trials for solid tumors, Proteus syndrome, and PIK3CA-Related Overgrowth Spectrum (PROS).
| Trial Identifier | Phase | Condition(s) | Key Findings |
| NCT01473095 | 1 | Advanced Solid Tumors, Malignant Lymphoma | Manageable safety profile. Partial responses observed in patients with AKT1 E17K and PIK3CA H1047R mutations. Most common drug-related adverse events were hyperglycemia and skin rash. |
| NCT03094832 (MOSAIC) | 1/2 | PIK3CA-Related Overgrowth Spectrum (PROS), Proteus Syndrome | Miransertib was found to be safe and tolerable. Common drug-related adverse events included decreased neutrophil count, increased blood insulin, and stomatitis. |
| (Unnamed) | 0/1 | Proteus Syndrome | A dose of 5 mg/m²/day led to a 50% reduction in phosphorylated AKT in affected tissues. The treatment was well-tolerated. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize pan-AKT inhibitors like Miransertib.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the enzymatic activity of purified AKT isoforms in the presence of varying concentrations of the inhibitor.
Reagents and Materials:
-
Purified, active human AKT1, AKT2, and AKT3 enzymes
-
GSK-3 fusion protein as a substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Miransertib dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of Miransertib in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).
-
Add 2 µL of a solution containing the AKT enzyme and GSK-3 substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit according to the
Investigating Miransertib Hydrochloride in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the investigation of Miransertib hydrochloride (also known as ARQ 092) in cancer cell lines. Miransertib is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B), targeting all three isoforms (AKT1, AKT2, and AKT3).[1] Its mechanism of action centers on the critical PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, making it a promising target for therapeutic intervention.[1] This guide details Miransertib's in vitro activity, supported by quantitative data, and provides detailed experimental protocols for its evaluation.
Data Presentation: In Vitro Inhibitory and Anti-proliferative Activity
Miransertib has demonstrated potent and selective inhibition of AKT isoforms and significant anti-proliferative effects across a range of cancer cell lines, particularly those harboring mutations in the PI3K/AKT pathway.[1]
Table 1: this compound IC50 Values against AKT Isoforms
| Target | IC50 (nM) |
| AKT1 | 2.7[1] |
| AKT2 | 14[1] |
| AKT3 | 8.1[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes |
| FU97 | Stomach Cancer | 0.020[2] | |
| NCI-N87 | Gastric Cancer | ~25[3] | Wild-Type |
| HGC-27 | Stomach Cancer | >1[2] | |
| MKN74 | Stomach Cancer | 3.51[2] | |
| MCF10A-WT | Breast Epithelial | ~1.88[3] | Wild-Type |
| MCF10A-CDH1-/- | Breast Epithelial | More sensitive than WT | E-cadherin deficient[3] |
| MDA-MB-468 | Breast Cancer | More sensitive than MDA-MB-231 | [1] |
| AN3CA | Endometrial Carcinoma | Potent Activity | PIK3CA/PIK3R1 mutations[1] |
| A2780 | Ovarian Cancer | Potent Activity | [1] |
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
Miransertib is an allosteric inhibitor that binds to a site on the AKT kinase distinct from the ATP-binding pocket. This binding prevents the conformational changes necessary for AKT activation, thereby inhibiting the phosphorylation of its downstream targets.[1] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated due to mutations in PI3K or AKT, or the loss of the tumor suppressor PTEN.[1] By inhibiting AKT, Miransertib effectively blocks these aberrant signals, leading to reduced cell proliferation and the induction of apoptosis.[1]
Induction of Apoptosis
Beyond its anti-proliferative effects, Miransertib actively promotes apoptosis, or programmed cell death, in cancer cells. This is achieved by modulating the balance between pro-apoptotic and anti-apoptotic proteins.[1] Inhibition of AKT by Miransertib can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately leading to caspase activation and apoptosis.
Table 3: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Method |
| MCF10A-CDH1-/- | Breast Epithelial | 6.25 µM MK2206 (another allosteric AKT inhibitor) for 72h | 20.2 | Annexin V-FITC/PI Staining[3] |
| BJAB | B-cell Lymphoma | 5 µM Miransertib for 48h | Increased Annexin V+ cells vs. control | Annexin V-FITC/PI Staining[4] |
| BCBL-1 | B-cell Lymphoma | 5 µM Miransertib for 48h | Increased Annexin V+ cells vs. control | Annexin V-FITC/PI Staining[4] |
| FL-18 | B-cell Lymphoma | 10 µM Miransertib for 48h | Increased Annexin V+ cells vs. control | Annexin V-FITC/PI Staining[4] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound in cancer cell lines.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Miransertib.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)
-
Plate reader (luminescence or absorbance)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial assessment.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Miransertib or the vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Miransertib concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Western Blot Analysis for AKT Phosphorylation and PARP Cleavage
This protocol is used to assess the inhibitory effect of Miransertib on the AKT signaling pathway and to detect apoptosis through PARP cleavage.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-phospho-AKT (Thr308)
-
Rabbit anti-AKT (pan)
-
Rabbit anti-cleaved PARP (Asp214)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer it to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT or a housekeeping protein like β-actin or GAPDH.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Miransertib treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated or vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Live cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cancer cell lines.
This technical guide provides a foundational understanding of the in vitro investigation of this compound. For further in-depth analysis, including in vivo studies and clinical trial data, researchers are encouraged to consult the referenced literature and ongoing clinical trial information.
References
- 1. benchchem.com [benchchem.com]
- 2. The Combination of Afatinib With Dasatinib or Miransertib Results in Synergistic Growth Inhibition of Stomach Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
Miransertib Hydrochloride (ARQ 092) for the Treatment of Proteus Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational drug Miransertib (B560090) hydrochloride (also known as ARQ 092 and MK-7075) and its application in studies related to Proteus syndrome (PS). This document synthesizes preclinical and clinical data, details experimental methodologies, and outlines the core signaling pathways involved.
Introduction: The Pathophysiology of Proteus Syndrome
Proteus syndrome is a rare and complex disorder characterized by progressive, mosaic, and disproportionate overgrowth affecting various tissues derived from all three germ layers. The condition is caused by a somatic activating mutation in the AKT1 gene, specifically the c.49G>A (p.Glu17Lys) variant.[1][2][3][4] This mutation leads to constitutive activation of the AKT1 serine-threonine kinase, a crucial node in the PI3K/AKT/mTOR signaling pathway.[1][5][6][7] The overactive AKT1 protein promotes excessive cell proliferation and limits apoptosis, driving the uncontrolled tissue growth and tumor susceptibility that are hallmarks of the syndrome.[1][4][7] Given this well-defined molecular etiology, targeting the hyperactive AKT1 protein presents a rational therapeutic strategy.
Miransertib Hydrochloride: A Targeted AKT Inhibitor
Miransertib is an orally available, selective, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3.[1][8][9][10] It uniquely inhibits both the active, phosphorylated form of AKT and prevents the inactive form from localizing to the plasma membrane for activation.[11] By directly blocking the activity of the constitutively active AKT1 E17K variant, Miransertib aims to suppress the downstream signaling cascade responsible for the pathological overgrowth in Proteus syndrome.[2][12][13]
Preclinical Evidence
In vitro studies using cells derived from patients with Proteus syndrome demonstrated that Miransertib (ARQ 092) effectively reduces the phosphorylation of AKT and its downstream targets, such as GSK3α/β and PRAS40, in a concentration-dependent manner.[2] These effects were observed in as little as two hours of treatment.[2] Notably, at concentrations sufficient to suppress aberrant AKT signaling, there was minimal impact on cell viability, suggesting a therapeutic window for normalizing pathway activity without inducing widespread cytotoxicity.[2] Biochemical assays have determined the IC50 values of Miransertib to be 5.0 nM for AKT1, 4.5 nM for AKT2, and 16 nM for AKT3.[8]
Clinical Investigation of Miransertib in Proteus Syndrome
Miransertib has been evaluated in several clinical studies for Proteus syndrome and related overgrowth conditions, moving from initial dose-finding and pharmacodynamic assessments to broader safety and efficacy trials.
Key Clinical Trials
Multiple clinical trials have been initiated to assess the potential of Miransertib for patients with Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS).
| Trial Identifier | Phase | Title | Primary Objectives |
| NCT02591484 | Phase 0/1 | Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome | To identify a pharmacodynamically optimal dose (PDOD) that achieves a 50% reduction in phosphorylated AKT (pAKT) in affected tissues.[11][14] |
| NCT03094832 (MOSAIC) | Phase 1/2 | Study of Miransertib in Participants With PIK3CA-related Overgrowth Spectrum and Proteus Syndrome | Initially to assess clinical response; later amended to evaluate the long-term safety and tolerability of Miransertib.[12][15][16] |
| NCT04316546 | Phase 2 | MK-7075 (Miransertib) in Proteus Syndrome | To determine the response to treatment as measured by the change in plantar cerebriform connective tissue nevus (CCTN).[17] |
| NCT04980872 | Phase 2 | A Study of the Safety and Tolerability in Participants With PROS or PS Who Are Being Treated With Miransertib in Other Studies | To evaluate the long-term safety and tolerability in participants who previously received Miransertib in other trials.[12][18][19] |
Dosing and Administration
Across various studies, Miransertib is administered orally once daily.[12][20] Dosing strategies have been adapted from oncology trials but are significantly lower for Proteus syndrome to mitigate toxicity while achieving a biological effect.
| Study Context | Starting Dose | Dose Escalation | Reference |
| Phase 0/1 (NCT02591484) | 5 mg/m²/day | N/A (Dose established) | [11][14] |
| Compassionate Use (Case Report) | 10 mg/day (~5 mg/m²/day) | To 30 mg/day (~15 mg/m²/day), then to 50 mg/day (~25 mg/m²/day) after 3 months. | [1][9][10] |
| MOSAIC (NCT03094832) | 15 mg/m²/day | To 25 mg/m²/day after the first 3 cycles (28-day cycles). | [15][16][21] |
| Phase 2 (NCT04316546) | 15 mg/m²/day | To 25 mg/m²/day after the first 3 cycles. | [17] |
Pharmacodynamic and Efficacy Data
The primary goal of targeting the AKT pathway is to reduce its hyperactivation. Clinical studies have successfully demonstrated this at the molecular level, with corresponding clinical benefits observed in some patients.
| Parameter | Finding | Study/Reference |
| AKT Phosphorylation | A dose of 5 mg/m²/day resulted in a ≥50% reduction in phosphorylated AKT (pAKT) in affected tissues from 5 out of 6 individuals. | NCT02591484[11][14] |
| CCTN Changes | Reduction in the area of cerebriform connective tissue nevi (CCTN) on the soles. | Case Report[1][9][10] |
| Patient-Reported Outcomes | Reports of improved general well-being, increased mobility of ankle, spine, and hands, and reduction in pain. | Case Reports[1][9][11][22] |
| Disease Progression | Whole-body MRI findings were stable, indicating no apparent disease progression over an 11-month period in one case. | Case Report[1][9][10] |
| Tumor Response | A teenage patient with PS and a low-grade serous ovarian carcinoma (harboring the same AKT1 mutation) experienced complete remission of the cancer after treatment with Miransertib. | Leoni et al., 2019[8] |
Safety and Tolerability Profile
Miransertib has been generally well-tolerated at the doses used for Proteus syndrome.[14][15] Adverse events (AEs) have been mostly mild to moderate.
| Adverse Event | Frequency / Grade | Study/Reference |
| Decreased Neutrophil Count | 12.2% of participants (n=6) | MOSAIC Study[15][16] |
| Increased Blood Insulin | 10.2% of participants (n=5) | MOSAIC Study[15][16] |
| Stomatitis | 10.2% of participants (n=5) | MOSAIC Study[15][16] |
| Dry Mouth | Grade 1 | Case Report[1][9] |
| Hyperglycemia, Elevated Transaminases | Grade 1-2, transient | Case Reports[8][22] |
| Deep Vein Thrombosis | Grade 3 (drug-related) in one patient (2.0%) | MOSAIC Study[15][16] |
In the MOSAIC study, 46.9% of participants experienced a drug-related adverse event, but no AEs led to study discontinuation or death.[15][16] A five-year follow-up of one patient showed a favorable long-term safety profile with sustained benefits.[22]
Experimental Protocols & Methodologies
Pharmacodynamic Analysis of AKT Phosphorylation
A key experiment in the clinical evaluation of Miransertib involves quantifying the drug's effect on its molecular target in patient tissues.
-
Tissue Biopsy: Punch biopsies are obtained from affected tissues (e.g., CCTN) of patients at baseline (pre-treatment) and again after a defined period of Miransertib administration.
-
Protein Extraction: The biopsy samples are immediately processed. Tissues are lysed in appropriate buffers (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blotting:
-
Total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., anti-pAKT Ser473) and total AKT.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Signal Detection and Quantification: The signal is detected using chemiluminescence or fluorescence imaging. The band intensity for pAKT is normalized to the band intensity for total AKT. The percentage reduction in the pAKT/total AKT ratio from baseline to post-treatment is then calculated to determine the pharmacodynamic effect of Miransertib.[14]
Clinical Efficacy Assessment
-
CCTN Measurement: The primary objective of the NCT04316546 trial is to measure changes in plantar CCTN.[17] This is accomplished using standardized, serial digital photography of the affected area. The images are then subjected to a blinded independent central review where the lesion area is quantitatively measured to assess growth or reduction over time.[17]
-
Whole-Body MRI: To assess overall disease burden and progression, patients undergo whole-body MRI scans at baseline and subsequent time points. This allows for the evaluation of changes in the size and characteristics of various overgrowth lesions throughout the body.[1]
-
Patient-Reported Outcome Surveys: Validated questionnaires are used to assess changes in pain levels, physical functioning, and overall quality of life, providing crucial data on the clinical benefit from the patient's perspective.[17]
Visualizations: Pathways and Workflows
PI3K/AKT Signaling Pathway in Proteus Syndrome
References
- 1. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repression of AKT signaling by ARQ 092 in cells and tissues from patients with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A mosaic activating mutation in AKT1 associated with the Proteus syndrome. | Semantic Scholar [semanticscholar.org]
- 4. A mosaic activating mutation in AKT1 associated with the Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Somatic Overgrowth Disorders of the PI3K/AKT/mTOR Pathway & Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ern-ithaca.eu [ern-ithaca.eu]
- 9. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Proteus Syndrome Medication [emedicine.medscape.com]
- 14. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome [pubmed.ncbi.nlm.nih.gov]
- 16. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. trialstransparency.merckclinicaltrials.com [trialstransparency.merckclinicaltrials.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PIK3CA-related overgrowth spectrum (PROS) is a group of rare disorders driven by somatic activating mutations in the PIK3CA gene, leading to hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway dysregulation results in abnormal and progressive tissue overgrowth, posing significant clinical challenges. Miransertib (B560090) hydrochloride (formerly ARQ 092 and MK-7075), a potent, orally bioavailable, allosteric pan-AKT inhibitor, has emerged as a promising targeted therapy for PROS. This technical guide provides an in-depth overview of Miransertib's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation in the context of PROS.
Introduction to PIK3CA-Related Overgrowth Spectrum (PROS)
PROS encompasses a range of clinical phenotypes characterized by congenital or early-childhood onset of segmental overgrowth of various tissues.[2] These disorders are caused by somatic gain-of-function mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K.[2] The resulting constitutive activation of the PI3K/AKT/mTOR pathway drives excessive cell proliferation and survival, leading to the clinical manifestations of PROS.[3]
Miransertib Hydrochloride: Mechanism of Action
Miransertib is a selective, non-ATP-competitive, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5] Its unique mechanism of action involves binding to a pocket between the pleckstrin homology (PH) and kinase domains of AKT.[4] This binding locks AKT in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by phosphorylation.[4] This dual action—inhibiting the activity of already active AKT and preventing the activation of inactive AKT—leads to a potent and specific downregulation of the entire AKT signaling cascade.[4]
Data Presentation
In Vitro Inhibitory Activity
Miransertib demonstrates potent inhibition of AKT isoforms and downstream signaling, with heightened anti-proliferative effects in cell lines harboring activating mutations in the PI3K/AKT pathway.[5]
| Target/Cell Line | Assay Type | IC50/Effect | Reference(s) |
| AKT1 | Biochemical Kinase Assay | 5.0 nM | [1] |
| AKT2 | Biochemical Kinase Assay | 4.5 nM | [6] |
| AKT3 | Biochemical Kinase Assay | 16 nM | [6] |
| p-PRAS40 (T246) | In Vitro Inhibition | 0.31 µM | [5] |
| Fibroblasts (Proteus Syndrome) | AKT Phosphorylation | Reduced with 31–500 nM | [5] |
| PIK3CA/PIK3R1 mutant cells | Anti-proliferative Activity | Potent Activity | [5] |
Table 1: In Vitro Inhibitory Potency of Miransertib.
Preclinical Efficacy
Preclinical studies using a mouse model of PI3K-driven vascular malformations have shown that Miransertib can both prevent the formation of and induce the regression of these lesions.[7]
| Model | Treatment | Outcome | Reference(s) |
| Postnatal mouse retina with induced Pik3caH1047R mutation | Miransertib | Prevention and regression of PI3K-driven vascular malformations | [7][8] |
Table 2: Preclinical In Vivo Efficacy of Miransertib.
Clinical Data
Clinical investigations of Miransertib in patients with PROS and Proteus Syndrome have primarily focused on safety, tolerability, and pharmacodynamic endpoints, with some evidence of clinical activity.
| Study | Population | Dosing Regimen | Key Outcomes | Reference(s) |
| Phase 0/1 Pilot Study (NCT02594215) | 6 patients with Proteus Syndrome | 5 mg/m²/day | 50% reduction in pAKT in affected tissue in 5 of 6 patients; well-tolerated. | [1][9][10][11] |
| MOSAIC Phase 1/2 Study (NCT03094832) | 49 patients (45 PROS, 4 Proteus Syndrome) | Starting dose of 15 mg/m²/day, escalated to 25 mg/m²/day | Deemed safe and tolerable. | [12] |
| Compassionate Use Case Series | 2 children with severe PROS | Median treatment duration of 22 months | 15% reduction in fatty overgrowth volume on MRI in one patient; reduction in seizure burden in the other. | [2][13] |
| Compassionate Use Case Report | 1 adult with Proteus Syndrome | Escalated to 25 mg/m²/day | Improved well-being, increased mobility, and stable disease on MRI after 1 year. | [3] |
| Long-term Follow-up | 1 male with Proteus Syndrome | 10 mg/m² (20 mg daily) | Sustained improvement in pain and slowed growth of cerebriform connective tissue nevi over 5 years. | [14] |
Table 3: Summary of Clinical Studies and Compassionate Use of Miransertib in PROS and Proteus Syndrome.
Clinical Safety and Tolerability
The MOSAIC study, with 49 participants, provides the most comprehensive safety data for Miransertib in the PROS and Proteus Syndrome population.
| Adverse Event (Drug-Related) | Frequency (n=49) | Percentage |
| Any Drug-Related AE | 23 | 46.9% |
| Decreased neutrophil count | 6 | 12.2% |
| Increased blood insulin | 5 | 10.2% |
| Stomatitis | 5 | 10.2% |
| Grade 3 Deep Vein Thrombosis | 1 | 2.0% |
Table 4: Common Drug-Related Adverse Events in the MOSAIC Study.[12]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Miransertib's activity.
Western Blot Analysis of AKT Phosphorylation
This protocol is for determining the phosphorylation status of AKT (e.g., at Ser473) and its downstream targets in cells or tissues treated with Miransertib.
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% w/v BSA in 1X TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT). A 1:1000 dilution is often recommended for anti-phospho-AKT (Ser473).[15]
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescent substrate.
Procedure:
-
Cell/Tissue Lysis: Lyse cells or homogenized tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
SDS-PAGE: Separate proteins on an 8-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473 diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Cell Viability (MTT) Assay
This assay determines the effect of Miransertib on cell proliferation and survival.
Materials:
-
PIK3CA-mutant or other relevant cell lines.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 5 mg/mL solution).
-
Solubilization solution (e.g., DMSO).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[16]
-
Compound Treatment: Treat cells with a range of Miransertib concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[16][18]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of Miransertib on AKT kinase activity in a cell-free system.
Materials:
-
Kinase Extraction Buffer.
-
AKT-specific antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Kinase Assay Buffer.
-
Recombinant GSK-3α protein (substrate).
-
ATP solution.
-
Phospho-GSK-3α (Ser21) specific antibody.
Procedure:
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells and immunoprecipitate AKT using an AKT-specific antibody and Protein A/G agarose beads.
-
Wash the beads twice with Kinase Extraction Buffer and once with Kinase Assay Buffer.[4]
-
-
Kinase Reaction:
-
Termination and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in section 4.1, using a phospho-GSK-3α specific antibody to detect the phosphorylated substrate.
-
Conclusion
This compound represents a promising, mechanism-based therapeutic strategy for individuals with PROS. Its potent and selective inhibition of the AKT kinase, a central node in the pathogenic signaling pathway, has been demonstrated in both preclinical and clinical settings. The available data indicate a manageable safety profile and suggest potential clinical benefit in this patient population with high unmet medical need. Further investigation, including larger, controlled clinical trials, is warranted to fully elucidate the efficacy and long-term safety of Miransertib in the treatment of PIK3CA-related overgrowth spectrum. The experimental protocols detailed herein provide a framework for the continued evaluation of Miransertib and other targeted therapies for these rare and debilitating disorders.
References
- 1. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ern-ithaca.eu [ern-ithaca.eu]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. proteus-syndrome.org [proteus-syndrome.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Case report: five-year experience of AKT inhibition with miransertib (MK-7075) in an individual with Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT (Assay protocol [protocols.io]
- 18. texaschildrens.org [texaschildrens.org]
Preclinical Profile of Miransertib Hydrochloride: A Technical Guide for Oncology Researchers
Executive Summary
Miransertib hydrochloride (also known as ARQ 092) is an orally bioavailable, selective, allosteric pan-AKT inhibitor that has demonstrated significant potential in preclinical oncology studies. By targeting the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), Miransertib effectively modulates the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This technical guide provides a comprehensive overview of the preclinical data for Miransertib, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising anti-cancer agent.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by mutations in key components such as PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT itself, is a hallmark of many cancers. Consequently, targeting key nodes within this pathway has become a major focus of oncology drug development.
This compound is a small molecule inhibitor that uniquely targets AKT, a central kinase in this pathway. Unlike ATP-competitive inhibitors, Miransertib is an allosteric inhibitor, offering a distinct mechanism of action that involves binding to a site outside of the active site, leading to conformational changes that prevent AKT activation. This guide synthesizes the key findings from preclinical studies to provide a detailed resource for researchers in the field of oncology.
Mechanism of Action
Miransertib is a potent and selective inhibitor of all three AKT isoforms.[1] Its allosteric mechanism of action involves binding to the pleckstrin homology (PH) domain of AKT, which prevents its translocation to the plasma membrane, a crucial step for its activation by upstream kinases such as PDK1. This inhibition of AKT activation leads to the downstream suppression of the PI3K/AKT/mTOR signaling cascade, ultimately resulting in reduced cell proliferation and induction of apoptosis in cancer cells with a dependency on this pathway.[2]
Signaling Pathway
The following diagram illustrates the central role of AKT in the PI3K/mTOR signaling pathway and the point of intervention for Miransertib.
In Vitro Studies
Enzymatic and Cellular Assays
Miransertib has demonstrated potent inhibitory activity against all three AKT isoforms in biochemical assays. In cellular assays, it effectively inhibits the phosphorylation of AKT and its downstream substrates, such as PRAS40.
Table 1: In Vitro Inhibitory Activity of Miransertib
| Assay Type | Target | IC50 (nM) | Cell Line | Notes |
| Biochemical | AKT1 | 2.7 | - | Allosteric inhibition.[2] |
| Biochemical | AKT2 | 14 | - | Allosteric inhibition.[2] |
| Biochemical | AKT3 | 8.1 | - | Allosteric inhibition.[2] |
| Cellular | p-AKT (S473) | 40 | AN3CA | Inhibition of phosphorylation. |
| Cellular | p-AKT (T308) | 62 | AN3CA | Inhibition of phosphorylation. |
| Cellular | p-PRAS40 (T246) | 310 | AN3CA | Inhibition of downstream target. |
Anti-proliferative Activity
Miransertib has shown significant anti-proliferative effects across a broad range of cancer cell lines, with heightened sensitivity observed in those harboring mutations in the PI3K/AKT pathway.
Table 2: Anti-proliferative Activity of Miransertib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | GI50 (µM) |
| AN3CA | Endometrial | PIK3CA | 0.71[2] |
| A2780 | Ovarian | - | 0.73[2] |
| MDA-MB-453 | Breast | PIK3CA | <1 |
| NCI-H1650 | Lung | PTEN null | <1 |
| KU-19-19 | Bladder | PIK3CA | <1 |
In Vivo Studies
Xenograft Models
The anti-tumor efficacy of Miransertib has been evaluated in various mouse xenograft models, demonstrating significant tumor growth inhibition.
Table 3: In Vivo Efficacy of Miransertib in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| Endometrial | AN3CA | 100 mg/kg, daily | >90 |
| Endometrial | Patient-Derived (AKT1-E17K) | 75 mg/kg, 5 days on/2 days off | Significant |
| Breast | Patient-Derived | - | Strong anti-tumor activity |
| Hepatocellular | Diethylnitrosamine-induced rat model | 15 mg/kg/day, 7 days every other week | Significant reduction in tumor size and number |
Pharmacodynamic Studies
In vivo studies have confirmed that Miransertib effectively inhibits the AKT signaling pathway in tumors. In AN3CA xenograft models, treatment with Miransertib led to a dose-dependent decrease in the phosphorylation of AKT at both Ser473 and Thr308, as well as the downstream effector PRAS40 at Thr246.
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in mice, rats, and monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Miransertib.
Table 4: Pharmacokinetic Parameters of Miransertib in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T½ (h) | Oral Bioavailability (%) |
| Mouse | - | - | - | 4.3 (PO) | 23[3] |
| Rat | 5 | PO | 198 | 17 | 62[4] |
| Monkey | 10 | PO | 258 | 7 | 49[4] |
Metabolism studies have indicated that Miransertib is metabolized by various CYP450 enzymes, including CYP2D6, CYP3A, and possibly CYP2C9, as well as UGT1A4.[3]
Experimental Protocols
Western Blot Analysis
This protocol describes the general procedure for assessing the phosphorylation status of AKT and its downstream targets in response to Miransertib treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., AN3CA) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of Miransertib or vehicle (DMSO) for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT (S473), total AKT, p-PRAS40 (T246)) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This protocol outlines a method for determining the anti-proliferative effects of Miransertib on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or Resazurin) to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Miransertib in a mouse xenograft model.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 AN3CA cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally at the specified dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess target engagement.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy. Calculate the tumor growth inhibition percentage.
Conclusion
The preclinical data for this compound strongly support its continued development as a targeted therapy for cancers with aberrant PI3K/AKT/mTOR pathway signaling. Its potent and selective inhibition of all three AKT isoforms, coupled with favorable in vitro and in vivo anti-tumor activity and oral bioavailability, positions it as a promising candidate for clinical investigation. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Miransertib in various oncology settings.
References
Miransertib Hydrochloride: A Technical Guide to its Therapeutic Potential and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miransertib (B560090) hydrochloride (also known as ARQ 092 or MK-7075) is a potent, orally bioavailable, and selective allosteric pan-AKT inhibitor with significant therapeutic potential in oncology and rare genetic disorders.[1][2] By targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), Miransertib effectively modulates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth that is frequently dysregulated in various diseases.[2][3][4] This document provides a comprehensive technical overview of Miransertib, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
Miransertib is a non-ATP competitive, allosteric inhibitor that uniquely targets both the active and inactive conformations of the AKT protein kinase.[2][5][6] Its dual mechanism involves:
-
Inhibition of Activation : Miransertib binds to inactive AKT, preventing its translocation to the cell membrane, a crucial step for its subsequent activation by upstream kinases.[6][7]
-
Direct Inhibition of Active Kinase : The compound also binds to already phosphorylated, active AKT, directly inhibiting its kinase activity.[6]
By potently inhibiting all three AKT isoforms, Miransertib blocks the downstream signaling cascade, leading to reduced phosphorylation of key substrates like PRAS40 and GSK3β, ultimately suppressing cell growth and proliferation.[1][3] This targeted action makes it particularly effective in diseases driven by hyperactivation of the PI3K/AKT pathway, such as cancers with PIK3CA mutations and rare overgrowth disorders like Proteus Syndrome (caused by an activating AKT1 mutation) and PIK3CA-Related Overgrowth Spectrum (PROS).[1][6][8]
Data Presentation: Quantitative Analysis
Miransertib's potency has been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacological data.
In Vitro Inhibitory Activity
Miransertib demonstrates low nanomolar potency against all three AKT isoforms and effectively inhibits downstream signaling.[3][4][9]
| Target | Assay Type | IC50 Value | Source(s) |
| AKT1 | Kinase Assay | 2.7 nM | [3][9][10] |
| AKT2 | Kinase Assay | 14 nM | [3][9][10] |
| AKT3 | Kinase Assay | 8.1 nM | [3][9][10] |
| p-PRAS40 (T246) | Cellular Assay | 0.31 µM | [3][9][10] |
| AKT Phosphorylation | Cellular Assay (Proteus Syndrome Fibroblasts) | Effective at 31-500 nM | [4][11] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have shown good oral bioavailability.[3][9][10]
| Species | Dose (Oral) | Bioavailability (F%) | t1/2 (h) | Cmax (ng/mL) | AUCinf (h·ng/mL) | Source(s) |
| Rat | 5 mg/kg | 62% | 17 h | 198 | 5496 | [3][9][10] |
| Monkey | 10 mg/kg | 49% | 7 h | 258 | 2960 | [3][9][10] |
Clinical Dosing Regimens
Dosing in clinical trials has varied based on the indication, with lower continuous dosing for overgrowth syndromes and higher intermittent schedules for oncology.[12][13]
| Indication | Trial Phase | Dosing Schedule | Dosage | Source(s) |
| PROS & Proteus Syndrome | Phase 1/2 (MOSAIC) | Continuous Daily | 15 mg/m² QD, escalated to 25 mg/m² | [12][13] |
| Proteus Syndrome | Phase 0/1 | Continuous Daily | 5 mg/m²/day | [11][14][15] |
| Advanced Solid Tumors | Phase 1 | Continuous Daily | Up to 80 mg QD | [12] |
| Advanced Solid Tumors | Phase 1 | Intermittent | 200 mg QD (1 week on, 1 week off) | [12] |
Experimental Protocols
The following protocols are representative methodologies for evaluating the activity of Miransertib based on standard laboratory techniques described in the literature.[12][16][17]
Western Blot for AKT Pathway Inhibition
This protocol is used to assess the phosphorylation status of AKT and its downstream targets in treated cells, serving as a direct measure of pharmacodynamic activity.[12][17]
Methodology:
-
Cell Culture and Treatment : Seed patient-derived cells or relevant cancer cell lines in 6-well plates.[17] Once cells reach 70-80% confluency, treat them with serial dilutions of Miransertib (e.g., 31 nM to 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[4][17]
-
Protein Lysate Preparation : Aspirate media, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification : Determine the protein concentration of the supernatant using a BCA protein assay.
-
Gel Electrophoresis : Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[12] Load samples onto an SDS-PAGE gel and run until adequate protein separation is achieved.[12]
-
Protein Transfer : Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[12][17]
-
Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[12] Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AKT (e.g., p-AKT S473), total AKT, and other downstream targets.[17]
-
Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17] After further washes, apply an enhanced chemiluminescence (ECL) substrate.[17]
-
Analysis : Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.
Cell Viability/Anti-Proliferation Assay
This assay measures the effect of Miransertib on cell proliferation and is used to determine IC50 values in various cell lines.[4][16]
Methodology:
-
Cell Seeding : Plate cells (e.g., cancer cell lines with and without PIK3CA mutations) in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]
-
Treatment : Treat cells with a range of concentrations of Miransertib prepared by serial dilution. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation : Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[16]
-
Measurement of Viability :
-
For CellTiter-Glo® Assay : Follow the manufacturer's protocol.[16] Typically, this involves adding the reagent directly to the wells, incubating briefly to stabilize the luminescent signal, and then reading the plate.
-
For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours.[16] Then, add a solubilization buffer to dissolve the formazan (B1609692) crystals before reading the absorbance.[16]
-
-
Data Analysis : The luminescent or absorbance signal is proportional to the number of viable cells. Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
Miransertib hydrochloride is a highly promising targeted therapy that has demonstrated potent and selective inhibition of the PI3K/AKT/mTOR pathway. Its efficacy in preclinical models and manageable safety profile in clinical trials underscore its potential for treating both cancers with specific genetic alterations and rare overgrowth disorders like Proteus Syndrome and PROS.[1][13][18] Future research should continue to focus on identifying predictive biomarkers to optimize patient selection, exploring combination therapies to overcome potential resistance mechanisms, and completing long-term studies to fully establish its safety and efficacy in chronic disease management.[8][19] The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic application of Miransertib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 19. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols for Miransertib Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib hydrochloride, also known as ARQ 092, is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2][3] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3) in a non-ATP competitive manner.[1][3][4] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers and rare genetic overgrowth disorders, such as PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome, making it a critical target for therapeutic intervention.[2][5][6] Miransertib works by binding to both active and inactive forms of AKT, preventing its localization to the cell membrane and inhibiting its kinase activity.[6] This action blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cells with a hyperactivated PI3K/AKT pathway.[1][2][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: The PI3K/AKT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by Miransertib.
Quantitative Data Summary
The inhibitory activity of this compound against AKT isoforms and its anti-proliferative effects have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Target/Assay | IC50 Value | Cell Line/Condition | Reference |
| Biochemical Assays | |||
| AKT1 | 2.7 nM | Cell-free assay | [3][4][7] |
| AKT2 | 14 nM | Cell-free assay | [3][4][7] |
| AKT3 | 8.1 nM | Cell-free assay | [3][4][7] |
| AKT1 | 5.0 nM | Cell-free assay | [8][9][10] |
| AKT2 | 4.5 nM | Cell-free assay | [8][9] |
| AKT3 | 16 nM | Cell-free assay | [8][9] |
| Cell-Based Assays | |||
| p-PRAS40 (T246) Inhibition | 0.31 µM | AN3CA / A2780 cells | [3][4] |
| Cell Viability | Not specified | MDA-MB-468 (sensitive) | [11] |
| Cell Viability | Not specified | MDA-MB-231 (resistant) | [11] |
Note: IC50 values can vary depending on the specific assay conditions and are presented here for comparative purposes.[8][12][13][14][15]
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for in vitro testing of this compound, from initial compound preparation to final data analysis.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of Miransertib to inhibit the enzymatic activity of purified AKT isoforms.[8][16]
Materials:
-
Purified, active human AKT1, AKT2, and AKT3 enzymes
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[16]
-
AKT peptide substrate (e.g., GSK-3 fusion protein)[16]
-
ATP solution
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagents
Procedure:
-
Compound Preparation: Prepare serial dilutions of Miransertib in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution. Include a DMSO-only control.[16]
-
Enzyme/Substrate Addition: Add 2 µL of a solution containing the AKT enzyme and substrate in kinase buffer to each well.[16]
-
Inhibitor Binding: Incubate for 10-30 minutes at room temperature to allow for inhibitor-enzyme binding.[8][16]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Reaction Incubation: Incubate for 60 minutes at 30°C.[16]
-
Signal Detection: Stop the reaction and measure the remaining kinase activity using a detection reagent like ADP-Glo™, following the manufacturer's protocol. This typically involves measuring luminescence.
-
Data Analysis: Calculate the percent inhibition for each Miransertib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the impact of Miransertib on the proliferation and viability of cells, particularly those with an activated PI3K/AKT pathway.[8][16][17]
Materials:
-
Cancer cell line of interest (e.g., lines with PIK3CA mutations)[3][18]
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well plates[8]
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay kit)[8][16]
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Miransertib. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).[8][19]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: After a short incubation with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the signal from treated wells to the vehicle control wells to determine the percent viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of AKT Pathway Phosphorylation
This cell-based assay is used to confirm that Miransertib inhibits the phosphorylation of AKT and its downstream targets within a cellular context.[8][18][19]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound dissolved in DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT, anti-phospho-PRAS40, anti-total-PRAS40, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Plating and Treatment: Plate cells in 6-well plates and allow them to attach.[18] Treat the cells with various concentrations of Miransertib for a specified duration (e.g., 2-24 hours).[18][19]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control. Compare the levels across different treatment conditions.
References
- 1. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 10. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vitro efficacy of ARQ 092, an allosteric AKT inhibitor, on primary fibroblast cells derived from patients with PIK3CA-related overgrowth spectrum (PROS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. In vitro efficacy of ARQ 092, an allosteric AKT inhibitor, on primary fibroblast cells derived from patients with PIK3CA-related overgrowth spectrum (PROS) - PMC [pmc.ncbi.nlm.nih.gov]
Miransertib Hydrochloride (ARQ 092): Application Notes and In Vivo Dosing Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib (also known as ARQ 092 or MK-7075) is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine-protein kinase AKT (Protein Kinase B).[1][2] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer and other diseases characterized by excessive cell growth and proliferation.[3][4] Miransertib binds to both active and inactive forms of AKT, preventing its activation and inhibiting its kinase activity, which ultimately leads to decreased tumor cell proliferation and induction of apoptosis.[1][2][4] Preclinical studies in various mouse models have demonstrated its anti-tumor efficacy and potential therapeutic utility in other conditions such as PIK3CA-related overgrowth spectrum (PROS), Proteus Syndrome, sickle cell disease, and leishmaniasis.[5][6][7][8]
These application notes provide a comprehensive overview of in vivo dosing strategies and detailed experimental protocols for utilizing Miransertib hydrochloride in mouse models, intended to guide researchers in designing and executing preclinical efficacy studies.
Mechanism of Action: The PI3K/AKT Signaling Pathway
Miransertib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling cascade. This pathway is a crucial regulator of cell growth, survival, and metabolism. In many cancers and overgrowth syndromes, mutations in components of this pathway, such as PIK3CA or AKT1 itself, lead to its constitutive activation, driving disease progression.[4][5] Miransertib's inhibition of AKT effectively blocks these downstream oncogenic signals.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo mouse model studies with this compound.
Table 1: In Vivo Efficacy of Miransertib in Xenograft Mouse Models
| Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Endometrial | AN3CA Xenograft | 100 mg/kg, p.o., daily | ~55% | [4] |
| Endometrial | AN3CA Xenograft | 50 mg/kg, p.o., daily | ~15% | [4] |
| Endometrial | AN3CA Xenograft | 200 mg/kg, p.o., every other day | ~60% | [4] |
| Endometrial | PDX Model | 50, 75, or 100 mg/kg, p.o., 5 days on/2 days off | Dose-dependent TGI | [1] |
| Breast | KPL-4 Xenograft | 100 mg/kg, p.o. (in combination) | 92% (with Trastuzumab) | [4] |
| Breast | KPL-4 Xenograft | 100 mg/kg, p.o. (in combination) | 85% (with Paclitaxel) | [2] |
Table 2: Pharmacodynamic Effects of Miransertib in AN3CA Mouse Xenografts
| Dose | Analyte | Reduction in Phosphorylation | Reference |
| 100 mg/kg, p.o. | p-AKT (S473) | 99% | [6] |
| 100 mg/kg, p.o. | p-AKT (T308) | 95% | [6] |
| 100 mg/kg, p.o. | p-PRAS40 (T246) | 58% | [6] |
Table 3: In Vivo Efficacy of Miransertib in Other Mouse Models
| Disease Model | Mouse Strain | Dosing Regimen | Key Findings | Reference |
| Cutaneous Leishmaniasis | BALB/c | 50 mg/kg, p.o., daily, 5 days/week | 32% reduction in cutaneous lesions | [7][9] |
| Cutaneous Leishmaniasis | BALB/c | 100 mg/kg, p.o., daily, 5 days/week | 40% reduction in cutaneous lesions | [7][9] |
| Visceral Leishmaniasis | BALB/c | 50-75 mg/kg, p.o., daily, 5 days/week | 80-90% reduction in parasite burden | [7] |
| Sickle Cell Disease | SCD Mouse Model | 100 mg/kg, p.o., single dose | Reduced neutrophil-platelet interactions | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Appropriate tubes for storage
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose powder to sterile water while stirring continuously with a magnetic stirrer. It is often beneficial to heat a portion of the water to aid dissolution before adding the remaining cold water.[10]
-
Once the methylcellulose is fully dissolved and the solution is clear and at room temperature, weigh the calculated amount of this compound powder.
-
Slowly add the this compound powder to the vehicle while stirring to ensure a homogenous suspension.
-
Continue stirring for at least 15-30 minutes to ensure uniform suspension.
-
Prepare the dosing formulation fresh daily. If storage is necessary, store at 2-8°C for a short period, and ensure it is brought to room temperature and re-suspended thoroughly before administration.
Protocol 2: Endometrial Cancer Xenograft Mouse Model
Animal Model:
-
Female athymic nude mice, 4-6 weeks old.
Cell Culture and Implantation:
-
Culture AN3CA endometrial cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (prepared as in Protocol 1) by oral gavage at the desired dose (e.g., 50, 75, or 100 mg/kg) according to the planned schedule (e.g., daily or 5 days on, 2 days off).[5]
-
Administer an equivalent volume of the vehicle (0.5% methylcellulose) to the control group.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 20 days). Efficacy is determined by comparing the tumor volumes in the treated groups to the control group.[1]
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
At the end of the efficacy study, or at specified time points, euthanize the mice and excise the tumors.
-
Flash-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform Western blotting to analyze the phosphorylation status of AKT and downstream targets.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total proteins.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
Conclusion
This compound is a promising AKT inhibitor with demonstrated in vivo activity in various mouse models. The provided protocols and data summaries offer a foundation for researchers to design and conduct preclinical studies to further investigate its therapeutic potential. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable results. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee.
References
- 1. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In-vitro and in-vivo combined effect of ARQ 092, an AKT inhibitor, with ARQ 087, a FGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Miransertib (ARQ 092), an orally-available, selective Akt inhibitor is effective against Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Recommended cell lines for Miransertib hydrochloride experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Miransertib hydrochloride (also known as ARQ 092), a potent and selective allosteric inhibitor of AKT kinases, in cancer research. This compound targets all three AKT isoforms (AKT1, AKT2, and AKT3) and is particularly effective in cell lines harboring mutations in the PI3K/AKT signaling pathway, such as PIK3CA, PIK3R1, and the AKT1 E17K mutation.[1][2][3][4] This document offers recommendations for suitable cell lines, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust preclinical studies.
Mechanism of Action
This compound is an orally bioavailable, non-ATP competitive inhibitor of AKT.[5][6] It binds to an allosteric pocket of the AKT kinase, preventing its conformational activation and subsequent phosphorylation of downstream targets.[4] This mechanism of action leads to the suppression of the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and metabolism.[6][7] Consequently, this compound can induce apoptosis and inhibit tumor growth in cancers with a dependency on this pathway.[5][6]
PI3K/AKT/mTOR Signaling Pathway Inhibition by Miransertib
Caption: PI3K/AKT/mTOR pathway and Miransertib's inhibitory action.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the success of in vitro studies with this compound. Cell lines with activating mutations in the PI3K/AKT pathway are generally more sensitive to the inhibitory effects of this compound.
| Cell Line | Cancer Type | Key Genetic Mutations | Miransertib Sensitivity (GI50/IC50) | Reference |
| AN3CA | Endometrial Cancer | PIK3R1 mutation, PTEN deletion | Sensitive | [3][7][8] |
| A2780 | Ovarian Cancer | Not specified, but sensitive | Sensitive | [3][7] |
| MDA-MB-453 | Breast Cancer | PIK3CA (H1047R) | Moderately Sensitive (GI50 > 3 µM for some AKT inhibitors) | [4][9][10] |
| KU-19-19 | Bladder Cancer | AKT1 (E17K) | Sensitive | [4] |
| SW-620 | Colorectal Cancer | KRAS mutation | GI50: 5.2 µM | [11] |
| Various Leukemia Cell Lines | Leukemia | Often have PI3K/AKT pathway activation | Generally Sensitive | [4] |
| Various Colorectal Cancer Cell Lines | Colorectal Cancer | Often have PI3K/AKT pathway activation | Generally Sensitive | [4] |
Experimental Protocols
Detailed protocols for key experiments are provided below. It is recommended to optimize these protocols for your specific laboratory conditions and cell lines.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.
Caption: Workflow for a cell viability (MTS) assay.
Materials:
-
Recommended cancer cell line
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.[5]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[12][13]
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for AKT Pathway Inhibition
This protocol is for assessing the phosphorylation status of AKT and its downstream targets.
Materials:
-
Recommended cancer cell line
-
6-well tissue culture plates
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.[4]
-
Treat cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 1 µM) for a specified duration (e.g., 2 hours).[2][4]
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[2]
-
Determine the protein concentration of the lysates using a BCA assay.[2]
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST.[2]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.[2]
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Quantify band intensities and normalize to the loading control and total protein levels.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against AKT isoforms and a downstream target.
| Target | IC50 | Reference |
| AKT1 | 2.7 nM | [3][7][11] |
| AKT2 | 14 nM | [3][7][11] |
| AKT3 | 8.1 nM | [3][7][11] |
| p-PRAS40 (T246) | 0.31 µM (in cells) | [7][11] |
Note: IC50 and GI50 values can vary depending on the cell line, assay conditions, and incubation time. It is recommended to determine these values empirically for your experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ChemGood [chemgood.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Cellosaurus cell line AN3-CA (CVCL_0028) [cellosaurus.org]
- 9. Update on the molecular profile of the MDA-MB-453 cell line as a model for apocrine breast carcinoma studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Preparing Miransertib Hydrochloride Stock Solution with DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib (B560090) (also known as ARQ 092 or MK-7075) is a potent, orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] It functions in a non-ATP-competitive manner, binding to and inhibiting both active and inactive forms of AKT, which leads to the suppression of the PI3K/AKT/mTOR signaling pathway.[2][3] Dysregulation of this pathway is implicated in various cancers and rare genetic overgrowth disorders like Proteus syndrome, making Miransertib a valuable tool in oncological and rare disease research.[3][4] Accurate and consistent preparation of Miransertib hydrochloride stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Mechanism of Action: PI3K/AKT Signaling Pathway
Miransertib targets the PI3K/AKT/mTOR signaling cascade. By inhibiting all three AKT isoforms, it effectively blocks downstream signaling, which in turn reduces cell growth, proliferation, and survival in cells with activating mutations in this pathway.[3]
Caption: PI3K/AKT signaling pathway and Miransertib's points of inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 468.98 g/mol | [5] |
| Solubility in DMSO | 12.5 mg/mL (28.90 mM) to 86 mg/mL (183.37 mM) | [1][6] |
| IC₅₀ (AKT1) | 2.7 nM | [1][7] |
| IC₅₀ (AKT2) | 14 nM | [1][7] |
| IC₅₀ (AKT3) | 8.1 nM | [1][7] |
| Storage (Solid) | Up to 3 years at -20°C | [8][9] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1][5][7][8] |
Note: Solubility can be affected by factors such as the purity of the compound and the quality of the DMSO. It is recommended to use fresh, anhydrous (hygroscopic) DMSO for optimal dissolution.[1][6]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (e.g., Cat. No. HY-19719A)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Pre-dissolution Preparation :
-
Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from accumulating on the compound.
-
Ensure all equipment is clean and sterile. Work in a laminar flow hood to maintain sterility, especially for cell-based assays.
-
-
Weighing the Compound :
-
Tare a sterile microcentrifuge tube on a calibrated precision balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.69 mg of the compound (Molecular Weight = 468.98 g/mol ).
-
-
Dissolution :
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For a 10 mM stock solution from 4.69 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly. If the compound does not dissolve completely, brief sonication or gentle warming can be applied to aid dissolution.[1][7]
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Aliquoting and Storage :
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes.[8][9] This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][7]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[8][10] For long-term storage (up to 6 months), store at -80°C.[1][7][8]
-
Important Considerations for Use in Cell Culture
-
When preparing working solutions for cell-based assays, the stock solution should be diluted in culture medium.[8]
-
To avoid cell toxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%.[8][9]
-
It is recommended to perform a stepwise dilution to prevent the compound from precipitating out of the solution.[8]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[8]
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. Case report: five-year experience of AKT inhibition with miransertib (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miransertib HCl Datasheet DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. manuals.plus [manuals.plus]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
Optimal Concentration of Miransertib Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib hydrochloride, also known as ARQ 092, is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine-protein kinase AKT (also known as protein kinase B).[1] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[2] This pathway is frequently dysregulated in various human cancers and is implicated in cell proliferation, survival, and metabolism.[1][2] Miransertib's allosteric inhibition mechanism, where it binds to a site distinct from the ATP-binding pocket, allows it to lock AKT in an inactive conformation, preventing its activation and downstream signaling.[2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro cell culture experiments, along with detailed protocols for key assays.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane. For full activation, AKT requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[3] Once activated, AKT phosphorylates a wide array of downstream substrates, promoting cell growth, proliferation, and survival. Miransertib inhibits the activity of all three AKT isoforms, thereby blocking these downstream effects.[4][5]
Quantitative Data: this compound Concentration
The optimal concentration of this compound is cell-line dependent and should be determined empirically for each new experimental system. The following tables summarize the in vitro potency of Miransertib against AKT isoforms and its anti-proliferative activity in various cancer cell lines.
Table 1: In Vitro Inhibitory Potency of Miransertib against AKT Isoforms
| Target | IC50 (nM) | Description |
| AKT1 | 2.7 - 5.0 | Half-maximal inhibitory concentration against purified AKT1 enzyme.[4] |
| AKT2 | 14 | Half-maximal inhibitory concentration against purified AKT2 enzyme.[4] |
| AKT3 | 8.1 | Half-maximal inhibitory concentration against purified AKT3 enzyme.[4] |
| AKT1 (E17K) | Potent | Potent inhibition of the constitutively active E17K mutant of AKT1.[4] |
Table 2: Anti-proliferative Activity of Miransertib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50/IC50 (µM) | Assay Duration |
| AN3CA | Endometrial Cancer | PIK3CA | Not Specified | Not Specified |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | Not Specified |
| MDA-MB-453 | Breast Cancer | PIK3CA | Not Specified | Not Specified |
| NCI-H1650 | Lung Cancer | EGFR, PTEN loss | Not Specified | Not Specified |
| KU-19-19 | Bladder Cancer | Not Specified | Not Specified | Not Specified |
| SW-620 | Colorectal Cancer | KRAS | 5.2 | 5 days |
Note: The anti-proliferative activity of Miransertib is generally more potent in cell lines with activating mutations in the PI3K/AKT pathway.[4]
Recommended Starting Concentrations for In Vitro Experiments:
-
AKT Phosphorylation Inhibition: For short-term treatments (e.g., 2-4 hours) to assess the direct impact on AKT signaling, a concentration range of 10 nM to 1 µM is recommended. A significant reduction in AKT phosphorylation can often be observed in the 50-500 nM range.
-
Cell Viability/Proliferation Assays: For longer-term experiments (e.g., 48-72 hours), a broader concentration range should be tested, starting from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocols
The following are detailed protocols for essential assays to determine the optimal concentration and cellular effects of this compound.
Protocol 1: Western Blotting for Phosphorylated AKT (p-AKT)
This protocol is designed to assess the inhibitory effect of Miransertib on the phosphorylation of AKT at Serine 473 (a key marker of AKT activation).
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat cells with various concentrations of Miransertib (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. After treatment, aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes. d. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. To normalize the p-AKT signal, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.
Materials:
-
Cells and complete growth medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. b. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of Miransertib in culture medium. b. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of Miransertib to the appropriate wells. c. Include vehicle-only (DMSO) wells as a negative control and wells with medium only for background measurement.
-
Incubation: a. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization of Formazan: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the logarithm of the Miransertib concentration to determine the GI50 value.
Conclusion
The optimal concentration of this compound for cell culture experiments is a critical parameter that must be carefully determined. By leveraging the provided quantitative data as a starting point and employing the detailed experimental protocols for Western blotting and cell viability assays, researchers can effectively characterize the dose-dependent effects of Miransertib on the PI3K/AKT/mTOR signaling pathway and cell proliferation in their specific cellular models. This systematic approach will ensure the generation of robust and reproducible data for advancing cancer research and drug development.
References
Application Notes and Protocols for p-AKT (Ser473) Detection by Western Blot Following Miransertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[2][3] Miransertib (B560090) (also known as ARQ 092 or MK-7075) is a potent, orally bioavailable, and selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5] It uniquely targets both active and inactive forms of the AKT protein kinase, preventing its activation and directly inhibiting its kinase activity.[4] By effectively blocking downstream signaling in the PI3K/AKT/mTOR cascade, Miransertib leads to a reduction in cell growth and proliferation.[4]
A key biomarker for assessing the activation state of the AKT pathway is the phosphorylation of AKT at Serine 473 (Ser473).[2] Western blotting for phosphorylated AKT (p-AKT) is a fundamental and widely used technique to evaluate the pharmacodynamic efficacy of AKT inhibitors like Miransertib in preclinical models.[2][6] These application notes provide a detailed protocol for the detection and quantification of p-AKT (Ser473) levels in cultured cells following treatment with Miransertib.
Signaling Pathway and Mechanism of Action
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane. For full activation, AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1] Miransertib exerts its inhibitory effect by binding to AKT, which blocks its phosphorylation and subsequent activation, thereby inhibiting downstream signaling.[7]
Experimental Protocol
This protocol outlines the essential steps for treating cultured cells with Miransertib, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473) and total AKT.
Cell Culture and Treatment
a. Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest. b. Allow the cells to attach and grow overnight in a suitable incubator. c. The following day, treat the cells with various concentrations of Miransertib (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). It is crucial to include a vehicle-only control (e.g., DMSO).[2]
Cell Lysis and Protein Extraction
a. Following treatment, aspirate the culture medium. b. Wash the cells once with ice-cold phosphate-buffered saline (PBS).[2] c. Add an appropriate volume of ice-cold lysis buffer. A recommended lysis buffer is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of the proteins.[8][9][10] d. Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8] e. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[8] f. Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[8] g. Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.[8]
Protein Quantification
a. Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.[6]
SDS-PAGE and Protein Transfer
a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[8] b. Load equal amounts of protein (e.g., 20-30 µg) and a protein molecular weight marker onto an SDS-PAGE gel.[6] c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
Immunoblotting
a. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. For phospho-protein detection, it is often recommended to use 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to reduce background signal.[11][12] b. Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., Cell Signaling Technology, #9271, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[11][13] c. The following day, wash the membrane three times for 5-10 minutes each with TBST.[2] d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted in blocking buffer) for 1 hour at room temperature.[6] e. Wash the membrane again three times for 10 minutes each with TBST.[2]
Detection and Analysis
a. Prepare a chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[2] b. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film.[2] c. For normalization, the membrane can be stripped and re-probed for total AKT (e.g., Cell Signaling Technology, #2920) and a loading control such as GAPDH or β-actin.[6][12] d. Quantify the band intensities using densitometry software.[14] The p-AKT signal should be normalized to the total AKT signal to account for any variations in protein loading.[6]
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of Miransertib on p-AKT levels. The relative intensity values are obtained through densitometric analysis of the Western blot bands and are normalized to the vehicle control.
Table 1: Effect of Miransertib on p-AKT (Ser473) Levels in Cancer Cells
| Treatment Group | Miransertib Concentration (nM) | Mean Relative p-AKT/Total AKT Intensity (Normalized to Vehicle) | Standard Deviation | % Inhibition of p-AKT |
| Vehicle Control | 0 | 1.00 | ± 0.08 | 0% |
| Miransertib | 10 | 0.75 | ± 0.06 | 25% |
| Miransertib | 50 | 0.42 | ± 0.05 | 58% |
| Miransertib | 100 | 0.18 | ± 0.03 | 82% |
| Miransertib | 500 | 0.05 | ± 0.02 | 95% |
Note: The data presented in this table are representative and may vary depending on the cell line, treatment duration, and experimental conditions. Studies have shown that Miransertib treatment leads to a concentration-dependent reduction in the phosphorylation of AKT and its downstream targets.[4] A phase 0/1 study of Miransertib in patients with Proteus syndrome demonstrated a 50% reduction in pAKT phosphorylation in affected tissues in 5 out of 6 participants.[15]
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory activity of Miransertib on the PI3K/AKT signaling pathway through the Western blot analysis of p-AKT (Ser473). Adherence to this protocol, particularly the inclusion of phosphatase inhibitors and proper normalization, will ensure the generation of reliable and reproducible data for evaluating the efficacy of Miransertib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Miransertib Hydrochloride in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib hydrochloride (also known as ARQ 092) is an orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT (Protein Kinase B), targeting all three isoforms (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[4][5][6][7] Miransertib inhibits AKT by binding to both its active and inactive forms, preventing its activation and downstream signaling.[8] Preclinical studies have demonstrated that combining Miransertib with other anticancer agents can lead to enhanced anti-tumor activity, providing a strong rationale for its investigation in combination therapies.[1][9]
These application notes provide a summary of preclinical data for Miransertib in combination with other cancer therapies, along with detailed protocols for key experimental methodologies to guide researchers in designing and executing relevant studies.
Data Presentation
The following tables summarize the quantitative data from preclinical in vivo studies, demonstrating the enhanced anti-tumor efficacy of Miransertib in combination with various cancer therapeutics.
| Combination Partner | Cancer Model | Miransertib (ARQ 092) TGI (%) | Partner Alone TGI (%) | Combination TGI (%) |
| Paclitaxel | Breast Cancer Xenograft | Not specified in abstract | 38 | 85 |
| Lapatinib | Breast Cancer Xenograft | Not specified in abstract | 0 | 73 |
| Trastuzumab | Breast Cancer Xenograft | Not specified in abstract | 30 | 91 |
| Trametinib | Endometrial PDX Model | 43 | 43 | 67 |
| Trametinib | Vemurafenib-resistant Melanoma PDX | 16 | 26 | 73 |
| Anti-PD-1 Antibody | CT-26 Colon Syngeneic Model | 50 | 55 | 65 |
Table 1: Enhanced Tumor Growth Inhibition (TGI) with Miransertib in Combination with Targeted and Chemotherapeutic Agents. [1] (Data from mouse xenograft and syngeneic models). TGI percentages are based on tumor growth reduction compared to vehicle control. PDX stands for Patient-Derived Xenograft.
| Treatment Group | Mean Number of Tumors |
| Vehicle Control | 109.5 ± 14.5 |
| Sorafenib Alone | 69.21 ± 11.5 |
| Miransertib (ARQ 092) Alone | 31.5 ± 14.8 |
| Miransertib + Sorafenib | 21.21 ± 14.5 |
Table 2: Reduction in Tumor Number in a Diethylnitrosamine-Induced Rat Model of Hepatocellular Carcinoma (HCC). [9] Data represents the mean number of tumors on the liver surface after 6 weeks of treatment.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Miransertib.
Experimental Workflow
Caption: Generalized experimental workflow for preclinical evaluation of Miransertib combination therapies.
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Method
This protocol outlines a general procedure for determining the synergistic, additive, or antagonistic effects of Miransertib in combination with another anticancer agent using the Chou-Talalay method, which is based on the median-effect principle.[10][11]
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or other software for synergy analysis
2. Procedure:
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Miransertib and the combination drug separately in culture medium.
-
Treat the cells with a range of concentrations for each drug (typically 7-10 concentrations) for a specified duration (e.g., 72 hours).
-
Determine the cell viability for each concentration and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Dose-Matrix:
-
Based on the single-agent IC50 values, design a dose-matrix experiment. A common approach is to use a constant ratio of the two drugs centered around their IC50s (e.g., ratios of 1:4, 1:2, 1:1, 2:1, 4:1 of their IC50 values).
-
Treat cells in a 96-well plate with the combination of drugs at various concentrations for the same duration as the single-agent assay.
-
Measure cell viability.
-
-
Data Analysis:
-
Enter the dose-response data for single agents and the combination into CompuSyn or a similar software.
-
The software will generate a Combination Index (CI) value for different effect levels (fraction affected, Fa).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
The software can also generate isobolograms for a visual representation of the interaction.
-
In Vivo Xenograft/PDX Efficacy Study
This protocol provides a general framework for evaluating the in vivo efficacy of Miransertib in combination with another anticancer agent in a subcutaneous xenograft or patient-derived xenograft (PDX) mouse model.[12][13][14]
1. Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Cancer cell line or PDX tissue
-
Matrigel (optional, for cell line xenografts)
-
This compound
-
Combination drug
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal balance
2. Procedure:
-
Tumor Implantation:
-
For cell line xenografts, harvest cancer cells in their exponential growth phase, resuspend them in a suitable medium (e.g., PBS or serum-free medium), and inject them subcutaneously (typically 1-10 x 10^6 cells) into the flank of the mice. Co-injection with Matrigel may improve tumor take rate.
-
For PDX models, surgically implant a small fragment of the patient's tumor tissue subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Miransertib alone
-
Group 3: Combination partner alone
-
Group 4: Miransertib + combination partner
-
-
-
Drug Administration:
-
Prepare Miransertib and the combination drug in their respective vehicles. Miransertib is typically administered orally (p.o.) by gavage. The administration route for the partner drug will depend on its properties.
-
Dose the animals according to the predetermined schedule and dosage. Dosing for Miransertib in preclinical oncology models has ranged from 20-120 mg/kg.[1]
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a maximum ethical size, or after a predefined treatment duration), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis by western blot or IHC).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Statistically analyze the differences in tumor volume and weight between the treatment groups to determine the significance of the combination effect.
-
Conclusion
The preclinical data presented in these application notes suggest that this compound, when used in combination with other anticancer agents, can lead to significantly enhanced anti-tumor efficacy. The provided protocols offer a foundation for researchers to further investigate the synergistic potential of Miransertib in various cancer models. These studies are crucial for the continued development of Miransertib as a promising component of combination cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Miransertib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib hydrochloride (also known as ARQ 092) is a potent, orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT (also known as protein kinase B).[1][2] As a critical component of the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of cell proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in various human cancers, making AKT a prime target for therapeutic intervention. Miransertib inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) and has shown potent anti-proliferative activity in cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway.[3][4][5] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a luminescence-based assay.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and the concentration for 50% of maximal inhibition of cell proliferation (GI50) values, providing a clear comparison of its potency in different cancer types.
Table 1: Inhibitory Activity (IC50) of Miransertib against AKT Isoforms [3][5][6][7]
| Target | IC50 (nM) |
| AKT1 | 2.7 - 5.0 |
| AKT2 | 14 |
| AKT3 | 8.1 - 16 |
Table 2: Anti-proliferative Activity (GI50/IC50) of Miransertib in Various Cancer Cell Lines [1][4][8][9]
| Cell Line | Cancer Type | Key Mutation(s) | GI50/IC50 (µM) |
| AN3CA | Endometrial | PIK3CA | Not explicitly quantified in the provided search results, but noted as sensitive. |
| A2780 | Ovarian | Not specified | Not explicitly quantified in the provided search results, but noted as sensitive. |
| SW-620 | Colorectal | KRAS | 5.2 (GI50) |
| MDA-MB-453 | Breast | PIK3CA | Sensitive, IC50 value lower than MK-2206 and GDC-0068.[4] |
| NCI-H1650 | Lung | Not specified | Not explicitly quantified in the provided search results, but noted as sensitive.[4] |
| KU-19-19 | Bladder | Not specified | Not explicitly quantified in the provided search results, but noted as sensitive.[4] |
| Hep3B | Hepatocellular Carcinoma | Not specified | Sensitive, used in combination studies.[8] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Sensitive, used in combination studies.[10] |
| Huh-7 | Hepatocellular Carcinoma | Not specified | Sensitive, used in combination studies.[10] |
| PLC/PRF | Hepatocellular Carcinoma | Not specified | Sensitive, used in combination studies.[10] |
| MDA-MB-231 | Breast | BRAF, TP53 | Less sensitive compared to MDA-MB-468.[9] |
| MDA-MB-468 | Breast | PTEN deletion | More sensitive to allosteric inhibitors.[9] |
Signaling Pathway
This compound exerts its effect by inhibiting the PI3K/AKT signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by Miransertib.
Caption: PI3K/AKT signaling pathway and the point of inhibition by Miransertib.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
This compound (ARQ 092)
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to the cell line)
-
96-well opaque-walled plates (compatible with a luminometer)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental values.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell viability assay with this compound treatment.
Caption: General experimental workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 5. ChemGood [chemgood.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Immunohistochemical Analysis of AKT Pathway Inhibition by Miransertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib (also known as ARQ 092 or MK-7075) is an orally bioavailable, allosteric pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[1] By binding to both active and inactive forms of AKT, Miransertib effectively prevents its activation and downstream signaling through the PI3K/AKT/mTOR pathway.[1] This pathway is frequently dysregulated in various cancers and rare overgrowth syndromes, such as Proteus syndrome, making it a critical target for therapeutic intervention.[1][2]
Immunohistochemistry (IHC) is an invaluable tool for assessing the pharmacodynamic effects of targeted therapies like Miransertib in both preclinical and clinical settings. By visualizing and quantifying the phosphorylation status of key downstream targets of AKT, researchers can directly measure the on-target activity of the inhibitor in tissue samples. This document provides detailed application notes and protocols for the immunohistochemical analysis of AKT pathway inhibition by Miransertib, focusing on the key biomarkers: phosphorylated AKT (p-AKT), phosphorylated Proline-Rich AKT Substrate 40 kDa (p-PRAS40), and phosphorylated Glycogen Synthase Kinase 3 Beta (p-GSK3β).
Mechanism of Action and Signaling Pathway
Miransertib's primary mechanism of action is the inhibition of AKT phosphorylation and its subsequent kinase activity.[1] This blockade disrupts the entire downstream signaling cascade, leading to reduced cell proliferation, growth, and survival.[1] The diagram below illustrates the PI3K/AKT signaling pathway and highlights the point of inhibition by Miransertib.
Data Presentation: Quantitative IHC Analysis of Miransertib's Pharmacodynamic Effects
The following table summarizes the quantitative data from a clinical study assessing the pharmacodynamic effects of Miransertib in patients with Proteus syndrome. The primary endpoint was the reduction in phosphorylated AKT in affected tissues, as measured by immunohistochemistry.
| Biomarker | Tissue Type | Patient Population | Dosing Regimen | Method of Analysis | Result | Reference |
| p-AKT | Affected Tissue Biopsies | Proteus Syndrome | 5 mg/m²/day | Immunohistochemistry & Western Blot | 50% reduction in p-AKT levels in 5 out of 6 individuals.[1][2][3] | Keppler-Noreuil et al., 2019[2] |
Experimental Protocols
This section provides a general workflow and detailed protocols for the immunohistochemical staining of p-AKT (Ser473), p-PRAS40 (Thr246), and p-GSK3β (Ser9) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Workflow
The following diagram outlines the key steps in the IHC protocol for assessing AKT pathway inhibition.
Detailed Protocol for FFPE Sections
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol (B145695): 2 changes for 10 minutes each.
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
This step is crucial for unmasking the antigen epitopes. The choice of retrieval solution and method may need optimization depending on the antibody and tissue type.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a pre-heated solution such as 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with distilled water.
-
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the recommended concentration.
-
Recommended Primary Antibodies and Dilutions:
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
7. Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate until the desired stain intensity develops. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
8. Counterstaining:
-
Immerse slides in hematoxylin (B73222) for 1-2 minutes to stain the cell nuclei.
-
Rinse with tap water.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
IHC Scoring and Analysis
The stained slides should be evaluated by a qualified pathologist. A semi-quantitative scoring method, such as the H-score, can be used for a more objective assessment.[1][3]
-
Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage Score: The percentage of positively stained cells is determined.
-
H-Score Calculation: H-score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells). The H-score ranges from 0 to 300.[3]
Conclusion
Immunohistochemistry is a powerful and essential technique for elucidating the in-situ pharmacodynamic effects of AKT inhibitors like Miransertib. The protocols and guidelines presented here provide a framework for researchers to assess the on-target activity of Miransertib by quantifying the reduction in phosphorylation of key downstream biomarkers. Consistent and well-validated IHC assays are critical for the successful clinical development of targeted therapies and for understanding their mechanism of action in a spatial context.
References
- 1. Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic role of phospho-PRAS40 (Thr246) expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-PRAS40 (Thr246) (C77D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-GSK3B (Ser9) Recombinant Monoclonal Antibody (3A6) (MA5-33145) [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Miransertib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miransertib hydrochloride (also known as ARQ 092) is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), playing a critical role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other proliferative disorders.[1][3] The AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] By inhibiting AKT, Miransertib effectively disrupts these signaling cascades, leading to a reduction in cell proliferation and the induction of programmed cell death, or apoptosis.[1][2]
The analysis of apoptosis is a critical component in the evaluation of anticancer therapeutics. Flow cytometry, in conjunction with specific markers like Annexin V and Propidium Iodide (PI), provides a robust and quantitative method to assess the extent of apoptosis induced by compounds like Miransertib.[4][5][6] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide that can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.[4][6]
These application notes provide a detailed protocol for the induction of apoptosis by this compound and its subsequent analysis using Annexin V/PI staining and flow cytometry.
Mechanism of Action: Miransertib-Induced Apoptosis
Miransertib functions as a non-ATP-competitive, allosteric inhibitor, binding to a pocket outside the active site of the AKT kinase.[1][2] This binding prevents the conformational changes necessary for AKT activation, thereby inhibiting its downstream signaling.[1] In many cancers, the PI3K/AKT/mTOR pathway is constitutively active due to mutations in PI3K or AKT, or the loss of the tumor suppressor PTEN.[1] Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (e.g., BAD, pro-caspase-9) and promoting the expression of anti-apoptotic proteins (e.g., Bcl-2 family members).
Miransertib's inhibition of AKT reverses these effects, tipping the cellular balance towards apoptosis.[1] This leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Data Presentation
The following table summarizes the quantitative data on the pro-apoptotic effects of this compound in various non-Hodgkin lymphoma cell lines. The data represents the percentage of Annexin V positive cells as determined by flow cytometry after treatment.
| Cell Line | Treatment | Incubation Time | % Annexin V Positive Cells (Mean ± STD) |
| FL-18 | Vehicle (DMSO) | 48 h | ~5% |
| FL-18 | Miransertib (10 µM) | 48 h | ~25% |
| BJAB | Vehicle (DMSO) | 48 h | ~10% |
| BJAB | Miransertib (5 µM) | 48 h | ~40% |
| BCBL-1 | Vehicle (DMSO) | 48 h | ~15% |
| BCBL-1 | Miransertib (5 µM) | 48 h | ~35% |
| Data is adapted from a study on non-Hodgkin lymphoma cell lines.[7] |
Signaling Pathway and Experimental Workflow
Caption: Miransertib inhibits AKT, promoting apoptosis.
Caption: Workflow for flow cytometry analysis of apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate stock solution in DMSO)
-
Cell line of interest (e.g., cancer cell lines with known PI3K/AKT pathway status)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol for Induction and Analysis of Apoptosis
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding and Treatment a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere and grow for 24 hours. c. Prepare fresh dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. d. Treat the cells with varying concentrations of Miransertib and the vehicle control. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions. e. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
2. Cell Harvesting a. For adherent cells, carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube. b. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization. c. Combine the detached cells with the previously collected culture medium. d. For suspension cells, directly collect the cell suspension into a centrifuge tube. e. Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C.[4] f. Carefully discard the supernatant.
3. Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. c. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. d. Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[5] e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube. (Note: The volumes may vary depending on the manufacturer's instructions). f. Incubate the tubes for 15-20 minutes at room temperature in the dark. g. After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer immediately (within 1 hour) after staining. b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates. c. Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000). d. Analyze the data using appropriate software. The cell populations will be distributed into four quadrants:
- Lower-Left (Annexin V- / PI-): Live, healthy cells.[5]
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[5]
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[5]
- Upper-Left (Annexin V- / PI+): Necrotic cells.[5]
Troubleshooting
-
High background staining: Ensure cells are washed properly to remove any residual medium components. Handle cells gently to avoid mechanical damage and premature cell death.
-
Weak signal: Check the concentration and viability of the staining reagents. Optimize the incubation time for staining.
-
Inconsistent results: Maintain consistency in cell density, drug concentrations, and incubation times. Ensure proper mixing of cells and reagents.
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to quantify the apoptotic effects of this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Miransertib hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Miransertib hydrochloride (also known as ARQ-092 HCl).
Troubleshooting Guide: Common Solubility Issues
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: First, verify that you are using a recommended solvent and appropriate concentration. This compound is known to be soluble in DMSO, sparingly soluble in ethanol, and generally considered insoluble in water.[1][2] If precipitation occurs, consider the following steps:
-
Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO. The solubility of this compound can be significantly reduced by moisture absorbed by the DMSO.[1]
-
Gentle Warming: Briefly warm the solution at a controlled temperature (e.g., 37°C). Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to increase the rate of dissolution through mechanical agitation.
-
Vortexing: Vigorous mixing can help break up powder clumps and facilitate dissolution.
-
Re-evaluate Concentration: You may be attempting to prepare a stock solution that is above the compound's solubility limit in that specific solvent. Refer to the solubility data table below.
Q2: I prepared a high-concentration stock solution in DMSO, but it precipitated after storage. How can I prevent this?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with high-concentration stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability.[3][4][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1]
-
Re-dissolving: If precipitation is observed upon thawing, gently warm the vial to 37°C and vortex until the compound is fully redissolved before use.
Frequently Asked Questions (FAQs)
Q3: What are the recommended solvents and maximum concentrations for this compound?
A3: The solubility of this compound varies significantly between solvents. DMSO is the most effective solvent for preparing high-concentration stock solutions. The table below summarizes key solubility data.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mMolar) | Notes |
| DMSO | 75 - 86 mg/mL | 159.92 - 183.37 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 4 - 6 mg/mL | Not specified | Sparingly soluble. |
| Water | Insoluble | Insoluble | Not suitable for preparing stock solutions.[1][2] |
| Co-Solvent Mix | 1.25 mg/mL (in-vivo) | 2.67 mM (in-vivo) | For a specific in vivo injection formulation (see Protocol 2).[1] |
Q4: How do I prepare this compound for in vitro cell-based assays?
A4: For in vitro experiments, a high-concentration stock solution is typically prepared in DMSO, which is then serially diluted to the final working concentration in cell culture media.
Experimental Protocol 1: Preparing Stock Solutions for In Vitro Assays
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 75 mg/mL).
-
Ensure Dissolution: Vortex and/or sonicate the solution until all powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter appropriate for organic solvents (e.g., PTFE).
-
Storage: Aliquot the sterile stock solution into single-use vials and store at -20°C or -80°C.
-
Working Solution: When ready to use, thaw an aliquot and dilute it in your cell culture medium to the final desired concentration (e.g., 0.012 - 1 µM).[1] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the recommended formulations for in vivo animal studies?
A5: this compound is insoluble in aqueous solutions, requiring specific formulations for animal administration. The choice of formulation depends on the route of administration.
Experimental Protocol 2: In Vivo Formulation for Injection This protocol produces a clear solution suitable for injection.[1]
-
Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80: To the mixture from Step 2, add 50 µL of Tween 80. Mix again until the solution is clear.
-
Add ddH2O: Add 500 µL of sterile double-distilled water (ddH2O) to bring the total volume to 1 mL. This results in a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
Final Concentration: This procedure yields a final drug concentration of 1.25 mg/mL. The solution should be used immediately for optimal results.[1]
Experimental Protocol 3: In Vivo Formulation for Oral Gavage (Suspension) This protocol creates a homogeneous suspension for oral administration.[1][2]
-
Prepare Vehicle: Prepare the desired volume of Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water).
-
Add Compound: Weigh the required amount of this compound powder. For a final concentration of 5 mg/mL, add 5 mg of the compound for every 1 mL of CMC-Na solution.
-
Homogenize: Mix the compound and vehicle thoroughly using a vortexer and/or sonicator to create a uniform and homogeneous suspension.
-
Administration: Administer the suspension via oral gavage immediately after preparation to ensure consistent dosing.
Visualizations and Pathways
Experimental and Logical Workflows
The following diagrams illustrate key processes and decision points for working with this compound.
Caption: A workflow for troubleshooting common solubility issues.
Caption: Decision tree for selecting a solubilization strategy.
Signaling Pathway
Miransertib is an allosteric inhibitor of AKT. Understanding its place in the PI3K/AKT pathway is critical for experimental design.[1][6]
References
Managing off-target effects of Miransertib hydrochloride in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Miransertib hydrochloride (also known as ARQ 092) in a research setting. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the compound's activity and potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active, and selective allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1] It targets all three AKT isoforms (AKT1, AKT2, and AKT3) with low nanomolar potency.[1] By binding to an allosteric site, Miransertib locks the kinase in an inactive conformation, preventing its activation and subsequent phosphorylation of downstream targets.[2] This ultimately leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[2]
Q2: What are the known on-target effects of Miransertib that might be observed in my experiments?
As Miransertib inhibits the PI3K/AKT/mTOR pathway, several on-target effects are expected. A primary and well-documented on-target effect is the potential for hyperglycemia. This is due to the crucial role of AKT in regulating glucose metabolism, including glucose uptake in peripheral tissues. For in vivo studies, this can be a significant confounding factor.
Q3: I'm observing unexpected results in my experiments. What are the known off-target effects of Miransertib?
While Miransertib is a selective AKT inhibitor, it can interact with other kinases, particularly at higher concentrations. A kinase selectivity panel has been conducted to identify potential off-target interactions. Researchers should consider these potential off-target effects when interpreting their experimental data, especially if using high concentrations of the inhibitor.
Data Presentation
Table 1: Miransertib (ARQ 092) On-Target and Off-Target Kinase Profile
| Kinase Target | IC50 (nM) | Notes |
| On-Target | ||
| AKT1 | 2.7 - 5.0 | Potent, selective inhibition.[1][3][4] |
| AKT2 | 4.5 - 14 | Potent, selective inhibition.[1][3][4] |
| AKT3 | 8.1 - 16 | Potent, selective inhibition.[1][3][4] |
| Potential Off-Targets | ||
| MARK1 | 129 | Microtubule Affinity Regulating Kinase 1.[4][5] |
| MARK3 | 173 | Microtubule Affinity Regulating Kinase 3.[4][5] |
| MARK4 | 180 | Microtubule Affinity Regulating Kinase 4.[4][5] |
| DYRK2 | 386 | Dual Specificity Tyrosine Phosphorylation Regulated Kinase 2.[4][5] |
| IRAK1 | 806 | Interleukin-1 Receptor-Associated Kinase 1.[4][5] |
| Haspin | 1160 | Haploid Germ Cell-Specific Nuclear Protein Kinase.[4][5] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability assays.
-
Potential Cause 1: Suboptimal Miransertib concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Potential Cause 2: Issues with Miransertib solubility.
-
Solution: Miransertib is soluble in DMSO. Prepare a fresh stock solution in high-quality, anhydrous DMSO. For cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
-
Potential Cause 3: Confounding factors in the cell viability assay.
-
Solution: Ensure that the observed effects are due to AKT inhibition and not off-target effects. Corroborate your findings with a more direct measure of AKT activity, such as a Western blot for phosphorylated AKT and its downstream targets.
-
Issue 2: Difficulty in detecting a decrease in phosphorylated AKT (p-AKT) by Western blot.
-
Potential Cause 1: Suboptimal antibody performance.
-
Solution: Use a well-validated antibody specific for the phosphorylated form of AKT at the desired site (e.g., Ser473 or Thr308). Check the antibody datasheet for recommended applications and dilutions. It is also critical to run a parallel blot for total AKT to normalize the p-AKT signal.
-
-
Potential Cause 2: Degradation of phosphorylated proteins.
-
Solution: Work quickly and keep samples on ice throughout the lysis procedure. Ensure your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation.
-
-
Potential Cause 3: Insufficient inhibition of AKT.
-
Solution: Confirm that you are using an appropriate concentration of Miransertib and that the treatment duration is sufficient to observe a downstream effect. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) can help determine the optimal treatment time.
-
-
Potential Cause 4: High background on the Western blot membrane.
-
Solution: When probing for phosphorylated proteins, blocking the membrane with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.
-
Issue 3: Managing on-target hyperglycemia in animal models.
-
Potential Cause: On-target inhibition of AKT-mediated glucose uptake.
-
Solution 1: Dietary Modification: Utilize a low-carbohydrate or ketogenic diet for the animals to help mitigate the hyperglycemic effects.
-
Solution 2: Fasting: Short-term fasting before and during the peak effect of the drug can also help manage glucose levels.
-
Solution 3: Monitoring: Regularly monitor blood glucose levels to understand the kinetics of this effect in your specific animal model.
-
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total AKT
This protocol outlines the steps to assess the phosphorylation status of AKT and its downstream targets in response to Miransertib treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-PRAS40 (Thr246)).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Miransertib for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed for the corresponding total protein.
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol describes a method to assess the effect of Miransertib on cell viability.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
96-well plates.
-
This compound dissolved in DMSO.
-
Resazurin-based cell viability reagent (e.g., alamarBlue™).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of Miransertib. Include a vehicle control (DMSO).
-
Incubation: Incubate for a specified period (e.g., 72-96 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of resazurin (B115843) by viable cells.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vitro Kinase Activity Assay
This protocol provides a general workflow for measuring AKT kinase activity using a commercially available assay kit.
Materials:
-
AKT Kinase Activity Assay Kit (e.g., from Promega, Cell Signaling Technology).
-
Cell lysates from Miransertib-treated and control cells.
-
Microplate reader.
Procedure:
-
Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions.
-
Reaction Setup: Add cell lysates and other reaction components (e.g., ATP, substrate peptide) to the wells of the provided microplate.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add the detection antibody that recognizes the phosphorylated substrate.
-
Signal Measurement: Add a secondary antibody and the detection reagent, and measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Analysis: Calculate the AKT kinase activity based on the signal intensity, normalized to a control.
Visualizations
Caption: The PI3K/AKT signaling pathway and Miransertib's point of inhibition.
Caption: Experimental workflow for p-AKT Western blotting after Miransertib treatment.
Caption: Troubleshooting logic for unexpected experimental results with Miransertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Miransertib Hydrochloride In Vitro Treatment Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro treatment duration of Miransertib hydrochloride. It includes detailed troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guides
Effective in vitro experimentation with this compound requires careful attention to protocol details. Below are common issues, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in Miransertib In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Suboptimal Miransertib concentration: The concentration may be too high, causing widespread cytotoxicity, or too low, resulting in no observable effect. | 1. Perform a dose-response experiment to determine the IC50 value for your specific cell line. A common starting range for kinase inhibitors is 0.01 to 10 µM. |
| 2. Issues with Miransertib solubility: this compound is soluble in DMSO.[1][2] Improper dissolution or precipitation in media can lead to inaccurate concentrations. | 2. Prepare a fresh stock solution in high-quality, anhydrous DMSO. Ensure the final DMSO concentration in the cell culture medium is not toxic to your cells (typically below 0.1% to 0.5%).[1] | |
| 3. Incorrect incubation time: The treatment duration may be too short to induce a measurable effect or too long, leading to secondary effects or cell death. | 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration for your experimental endpoint.[1][3] | |
| 4. High cell confluence: Overly confluent cells can exhibit altered signaling and drug sensitivity. | 4. Ensure cells are in the logarithmic growth phase and are seeded at an optimal density to avoid contact inhibition.[3] | |
| Difficulty in detecting a decrease in phosphorylated AKT (p-AKT) by Western blot. | 1. Suboptimal antibody performance: The primary antibody may not be specific or sensitive enough. | 1. Use a well-validated antibody specific for the phosphorylated form of AKT at the desired site (e.g., Ser473 or Thr308).[1] Check the antibody datasheet for recommended dilutions and blocking buffers. For phospho-specific antibodies, BSA is often recommended over milk for blocking to reduce background.[4][5] |
| 2. Degradation of phosphorylated proteins: Phosphatases in the cell lysate can dephosphorylate your target protein. | 2. Prepare cell lysates with lysis buffers containing a cocktail of protease and phosphatase inhibitors.[1][6] Keep samples on ice or at 4°C throughout the lysis procedure. | |
| 3. Insufficient inhibition of AKT: The Miransertib concentration or treatment time may be inadequate. | 3. Confirm the IC50 with a cell viability assay. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal treatment time for observing a decrease in p-AKT.[1] | |
| 4. High background on the Western blot membrane: Non-specific antibody binding can obscure the target signal. | 4. Optimize blocking conditions (e.g., use 3-5% BSA in TBST). Ensure adequate washing steps between antibody incubations.[4][6] | |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations. | 1. Cell line sensitivity: The cell line may be highly sensitive to AKT inhibition. | 1. Reduce the concentration of Miransertib and/or shorten the incubation time. |
| 2. Off-target effects: At high concentrations, allosteric inhibitors can have off-target effects. | 2. Lower the concentration and confirm that the observed phenotype correlates with the inhibition of p-AKT.[7] | |
| 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 3. Ensure the final DMSO concentration in the culture medium is below 0.1%.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound (also known as ARQ 092) is an orally bioavailable, allosteric, and selective pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3).[1][8] In vitro, it functions by binding to a pocket in the kinase domain of AKT, locking it in an inactive conformation. This prevents its translocation to the plasma membrane and subsequent phosphorylation, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[1][9] This inhibition leads to reduced cell proliferation and the induction of apoptosis in cell lines with a dysregulated PI3K/AKT pathway.[1][2]
Q2: In which cell lines is Miransertib most effective?
Miransertib demonstrates potent anti-proliferative activity in a variety of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][8][10] It has shown significant efficacy in cell lines derived from endometrial, breast, and colorectal cancers, as well as leukemia.[2]
Q3: How should I prepare and store this compound for in vitro use?
This compound is soluble in DMSO.[1][2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability.[10] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Q4: How do I determine the optimal treatment duration for Miransertib in my cell line?
The optimal treatment duration depends on the specific biological question and the endpoint being measured. A time-course experiment is the most effective method to determine this. This involves treating your cells with a fixed concentration of Miransertib (e.g., the IC50 value) and assessing your endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1] For signaling studies (e.g., p-AKT inhibition), shorter time points (e.g., 1, 2, 6, 12 hours) are often sufficient.[1] For cell viability or apoptosis assays, longer incubation times (e.g., 24, 48, 72 hours) are typically required.
Q5: What are the key downstream targets to assess for Miransertib activity?
To confirm that Miransertib is inhibiting the AKT pathway, you should assess the phosphorylation status of key downstream targets. The most direct target is AKT itself, specifically phosphorylation at Ser473 and Thr308.[1][8] Other important downstream targets include PRAS40, GSK3β, and FOXO1.[2][9] A decrease in the phosphorylation of these proteins following Miransertib treatment indicates successful pathway inhibition.
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal treatment duration of Miransertib by assessing its effect on cell viability over time.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a working solution of Miransertib in complete medium at a concentration that is known to have an effect (e.g., the IC50 value). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium and add 100 µL of the medium containing Miransertib or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. The optimal treatment duration will be the time point that shows a significant and desired level of inhibition without excessive cell death that could confound the results.
Protocol 2: Western Blot Analysis of p-AKT (Ser473) Inhibition
This protocol provides a method to assess the inhibition of AKT phosphorylation by Miransertib.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473 and anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Miransertib at the desired concentration for various time points (e.g., 1, 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. Keep the lysates on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Prepare samples with equal amounts of protein in Laemmli buffer, boil, and then load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the p-AKT signal, the membrane can be stripped and re-probed with an antibody for total AKT.
-
Data Analysis: Quantify the band intensities and express the level of p-AKT as a ratio to total AKT. The optimal treatment duration is the time point at which significant inhibition of AKT phosphorylation is observed.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing treatment duration.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in Miransertib hydrochloride studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miransertib hydrochloride (also known as ARQ 092 or MK-7075).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, allosteric, and selective pan-AKT inhibitor.[1][2][3] It targets all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3), which is a central node in the PI3K/AKT/mTOR signaling pathway.[1][4] By binding to a site distinct from the ATP-binding pocket, Miransertib locks the kinase in an inactive conformation, preventing its downstream signaling.[1] This inhibition of the PI3K/AKT pathway can lead to decreased cell proliferation and increased apoptosis in cells with dysregulated signaling, such as those with PIK3CA mutations or PTEN loss.[5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[6][7] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for months to years.[3] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] The hydrochloride salt form can be sensitive to moisture, which may affect its solubility and stability; therefore, it should be stored in a dry, dark place.[3][9]
Q3: In which experimental systems is this compound most effective?
Miransertib has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring mutations that activate the PI3K/AKT pathway.[3][6] This includes cell lines derived from endometrial, breast, and colorectal cancers.[6] Beyond oncology, Miransertib is being investigated for rare genetic overgrowth disorders like Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS), where aberrant AKT activation is a key driver of the disease.[3][10]
Troubleshooting Inconsistent Results
Problem 1: High Variability in Cell Viability (IC50) Assays
Possible Cause 1: Suboptimal Drug Concentration Range.
-
Solution: Perform a broad dose-response curve (e.g., 1 nM to 10 µM) to accurately determine the IC50 value for your specific cell line.[6] Note that the concentration required to reduce cell viability may be significantly higher than that needed to inhibit AKT phosphorylation.[6]
Possible Cause 2: Solubility Issues.
-
Solution: Always prepare a fresh stock solution of Miransertib in high-quality, anhydrous DMSO.[6] When diluting into cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).[6] Poor solubility can lead to inaccurate concentrations and inconsistent results.
Possible Cause 3: Cell Line Specific Resistance.
-
Solution: Be aware of intrinsic or acquired resistance mechanisms in your cell line. Resistance can arise from alterations in the AKT1 gene or the activation of compensatory signaling pathways.[1][6] Consider testing cell lines with known PI3K/AKT pathway alterations for more consistent results.[3]
Problem 2: No Detectable Decrease in Phosphorylated AKT (p-AKT) via Western Blot
Possible Cause 1: Suboptimal Antibody or Western Blot Protocol.
-
Solution: Use a well-validated antibody specific for the phosphorylated AKT isoform of interest (e.g., Ser473 or Thr308).[6] Optimize your Western blot protocol by using 5% Bovine Serum Albumin (BSA) in TBST for blocking to reduce background noise from phosphoproteins present in milk.[6] Always probe for total AKT as a loading control to normalize the p-AKT signal.[6]
Possible Cause 2: Inadequate Lysis Buffer or Sample Handling.
-
Solution: To preserve the phosphorylation state of proteins, use a lysis buffer containing a cocktail of protease and phosphatase inhibitors.[6] Ensure that all sample preparation steps are performed on ice to prevent protein degradation.[6]
Possible Cause 3: Insufficient Drug Concentration or Treatment Duration.
-
Solution: The concentration of Miransertib required to inhibit AKT phosphorylation is typically much lower than the IC50 for cell viability.[6] Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal treatment duration for observing a significant decrease in p-AKT levels.[6]
Problem 3: Acquired Resistance or Paradoxical Pathway Activation
Possible Cause 1: Activation of Parallel Signaling Pathways.
-
Solution: Inhibition of the AKT pathway can sometimes lead to the compensatory activation of other pro-survival pathways, such as the PIM kinase or MAPK pathways.[1][11] If you observe resistance, consider investigating the activation status of these alternative pathways. Combination therapy with inhibitors of these pathways may be necessary to overcome resistance.[1]
Possible Cause 2: Upregulation of Receptor Tyrosine Kinases (RTKs).
-
Solution: A feedback mechanism can lead to the upregulation of RTKs like MET, EGFR, or HER2, which can reactivate downstream signaling.[1] In such cases, combining Miransertib with an inhibitor targeting the upregulated RTK may restore sensitivity.[1]
Possible Cause 3: Off-Target Effects.
-
Solution: Like many kinase inhibitors, Miransertib may have off-target effects that can contribute to unexpected biological outcomes.[12][13] It is crucial to consider that the observed phenotype may not solely be due to AKT inhibition.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Miransertib
| Target | IC50 (nM) | Assay Type | Reference |
| AKT1 | 2.7 | Cell-free | [2][3] |
| AKT2 | 14 | Cell-free | [2][3] |
| AKT3 | 8.1 | Cell-free | [2][3] |
| p-PRAS40 (T246) | 310 | Cellular | [2][14] |
Visualizations
Caption: PI3K/AKT signaling pathway and the point of inhibition by Miransertib.
Caption: A general experimental workflow for this compound studies.
Caption: A decision tree for troubleshooting inconsistent Miransertib results.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AKT (p-AKT)
This protocol outlines the general steps for detecting changes in AKT phosphorylation in cell lysates following Miransertib treatment.
1. Cell Lysis and Protein Extraction:
-
Culture cells to desired confluency and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or Thr308) overnight at 4°C, following the manufacturer's recommended dilution.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.[4]
-
Quantify band intensities to determine the relative change in p-AKT levels.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of Miransertib on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
-
Allow cells to adhere and resume logarithmic growth (typically overnight).
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Miransertib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
3. Viability Measurement:
-
Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals; or add CellTiter-Glo® reagent and measure luminescence).
-
Read the absorbance or luminescence using a plate reader.
4. Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Miransertib and Hyperglycemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing hyperglycemia observed in animal models treated with Miransertib (MK-7075/ARQ 092).
Frequently Asked Questions (FAQs)
Q1: What is Miransertib and what is its mechanism of action?
A1: Miransertib is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2] It targets all three isoforms of AKT (AKT1, 2, and 3).[3][4] By inhibiting AKT, Miransertib blocks downstream signaling in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers and overgrowth syndromes.[1][3][5] This inhibition leads to reduced cell proliferation, growth, and survival in tissues with activating mutations in this pathway.[3]
Q2: Why does Miransertib cause hyperglycemia?
A2: Hyperglycemia is a common, on-target side effect of AKT inhibitors like Miransertib.[6][7] The PI3K/AKT pathway is a critical regulator of glucose homeostasis.[7][8][9] AKT activation, stimulated by insulin (B600854), promotes glucose uptake in peripheral tissues (like muscle and fat) and suppresses glucose production (gluconeogenesis) in the liver.[8][10][11] By inhibiting AKT, Miransertib interferes with these normal processes, leading to insulin resistance, increased hepatic glucose production, and consequently, elevated blood glucose levels.[10][12]
Q3: Is hyperglycemia a common finding in animal models treated with AKT inhibitors?
A3: Yes, hyperglycemia is a frequently reported finding in rodent models treated with AKT inhibitors.[10][12] Studies with other AKT inhibitors, such as GSK690693, have demonstrated that administration in mice leads to a significant increase in blood glucose levels.[10][12] This is often accompanied by hyperinsulinemia as the body attempts to compensate for the induced insulin resistance.[12]
Q4: What are the typical signs of hyperglycemia in laboratory animals?
A4: While overt clinical signs might be subtle initially, they can include increased water consumption (polydipsia), increased urination (polyuria), and weight loss despite normal or increased food intake. However, the most reliable method for detection is regular blood glucose monitoring.
Q5: Can Miransertib-induced hyperglycemia be managed in a research setting?
A5: Yes, hyperglycemia induced by AKT inhibitors is considered manageable.[6] In preclinical settings, strategies such as dietary modifications and fasting have been shown to be effective.[10][12] In clinical settings, antihyperglycemic medications are used.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high or rapid onset of hyperglycemia | 1. Incorrect dose of Miransertib administered.2. High-carbohydrate diet.3. Underlying glucose intolerance in the animal model. | 1. Verify dosing calculations and administration protocol.2. Switch to a low-carbohydrate or standard chow if a high-sugar diet is being used. Consider a ketogenic diet for more stringent glucose control.3. Perform a baseline glucose tolerance test (GTT) on a cohort of animals before starting the study to assess their baseline metabolic state. |
| High variability in blood glucose readings between animals | 1. Inconsistent feeding schedule or diet.2. Variability in drug absorption/metabolism.3. Stress-induced hyperglycemia from handling. | 1. Ensure all animals have ad libitum access to the same diet and water. Standardize feeding times if applicable.2. Ensure consistent formulation and administration of Miransertib. Consider measuring plasma drug levels if variability persists.3. Acclimatize animals to handling and blood sampling procedures to minimize stress. |
| Ineffectiveness of dietary intervention in controlling hyperglycemia | 1. The dose of Miransertib is too high, overwhelming the compensatory mechanisms.2. The dietary modification is not stringent enough. | 1. Consider a dose-response study to find a therapeutic window with a more manageable metabolic side-effect profile.2. If using a low-carbohydrate diet, ensure the carbohydrate content is sufficiently low (e.g., <10% of total calories). A combination of fasting prior to dosing and a low-carbohydrate diet may be more effective.[12] |
| Weight loss observed in treated animals | 1. Poorly controlled hyperglycemia leading to a catabolic state.2. Off-target drug toxicity.3. Reduced food intake due to drug-related malaise. | 1. Implement hyperglycemia management strategies promptly. Monitor blood glucose and body weight closely.2. Review literature for other known toxicities of Miransertib. Consider reducing the dose.3. Monitor food and water intake. If anorexia is observed, consider providing a more palatable diet or supportive care. |
Data on Hyperglycemia Management in Preclinical Models
While specific quantitative data for Miransertib is limited in the public domain, studies on other pan-AKT inhibitors provide valuable insights.
| Intervention | Animal Model | Effect on AKT Inhibitor-Induced Hyperglycemia | Reference |
| Fasting (16-20 hours prior to drug administration) | Mice | Significantly attenuated the peak hyperglycemic response. | [10][12] |
| Low-Carbohydrate Diet (7% Carbohydrate) | Mice | Effectively reduced diet-induced hyperglycemia following drug administration. | [12] |
| Zero-Carbohydrate Diet | Mice | Effectively reduced diet-induced hyperglycemia following drug administration. | [12] |
| Standard Antidiabetic Agents (e.g., Metformin) | Rodents | Reported to have minimal effect on AKT inhibitor-induced hyperglycemia in some preclinical studies. | [12] |
Note: The efficacy of these interventions can be model- and drug-specific. It is crucial to empirically determine the best strategy for your specific experimental setup.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Rodent Models
-
Acclimatization: Handle animals daily for at least 3-5 days prior to the start of the experiment to minimize handling stress.
-
Fasting: For fasting blood glucose measurements, fast the animals for 4-6 hours. Ensure free access to water.
-
Blood Collection: Gently restrain the animal. Clean the tail tip with an alcohol wipe. Make a small nick (1-2 mm) at the very distal end of the tail vein using a sterile scalpel or lancet.
-
Measurement: Gently "milk" the tail to produce a small drop of blood. Use a calibrated glucometer approved for use in the specific animal species (e.g., mouse, rat) to measure the blood glucose level.
-
Frequency:
-
Baseline: Measure blood glucose for 3 consecutive days before the first dose of Miransertib to establish a stable baseline.
-
On-study: Monitor blood glucose levels at regular intervals. A typical schedule would be 2, 4, 6, and 24 hours after the first dose to capture the peak effect and subsequent recovery. For chronic studies, monitoring 2-3 times per week at a consistent time of day is recommended.
-
Protocol 2: Implementing a Low-Carbohydrate Diet
-
Diet Selection: Choose a commercially available, purified low-carbohydrate diet. A ketogenic diet (high-fat, adequate-protein, low-carbohydrate) is an effective option. Ensure the diet meets all the nutritional requirements for the species.
-
Acclimatization: Introduce the new diet to the animals at least one week before starting Miransertib treatment. This allows them to adapt and prevents weight loss due to initial food refusal.
-
Monitoring: Monitor food intake and body weight daily during the acclimatization period and 2-3 times per week during the study. Ensure that the reduction in carbohydrate intake does not lead to excessive caloric restriction.
-
Implementation: Maintain the animals on the low-carbohydrate diet throughout the duration of the Miransertib treatment.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT pathway's role in glucose metabolism and Miransertib's point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for identifying and managing Miransertib-induced hyperglycemia in animal models.
References
- 1. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]
- 8. Mitigating ipatasertib‐induced glucose increase through dose and meal timing modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Revving the engine: PKB/AKT as a key regulator of cellular glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Phosphorylated AKT (p-AKT) Western Blot Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and reducing background noise in Western blots specifically targeting phosphorylated AKT (p-AKT).
Frequently Asked Questions (FAQs)
Q1: I'm seeing high background on my p-AKT Western blot. What is the most common cause?
A1: A frequent cause of high background when detecting phosphorylated proteins is the use of non-fat dry milk as a blocking agent.[1][2][3][4][5][6][7] Milk contains an abundant phosphoprotein called casein, which can be recognized by anti-phospho antibodies, leading to non-specific signals across the membrane.[1][3][4][6][7][8] It is highly recommended to switch to a 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[2][4][9][10]
Q2: My lab always uses milk for other Western blots without issues. Why is it a problem for p-AKT?
A2: The issue is specific to the detection of phosphorylated proteins. The secondary antibody used to detect your primary anti-p-AKT antibody can cross-react with the phosphoproteins present in milk, such as casein.[3][4][6][7] This results in a high, uniform background that can obscure the specific signal from your p-AKT band. While milk is a cost-effective and suitable blocking agent for many non-phosphorylated targets, BSA or other protein-free blocking buffers are preferable for phospho-specific applications.[1][2]
Q3: I've switched to BSA for blocking, but the background is still high. What else can I optimize?
A3: High background can stem from several other factors. Here are key areas to troubleshoot:
-
Antibody Concentrations: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[11][12][13][14] It's crucial to optimize these concentrations by performing a dot blot or a dilution series.[11][15]
-
Washing Steps: Inadequate washing will not sufficiently remove unbound antibodies.[11][16][17] Increase the number and duration of your wash steps (e.g., three to four washes of 5-10 minutes each with TBST).[9][16][18]
-
Buffer Choice: Avoid using phosphate-buffered saline (PBS) in your wash or antibody dilution buffers, as the phosphate (B84403) ions can interfere with the binding of phospho-specific antibodies.[1][19][20][21] Always use Tris-buffered saline (TBS), preferably with Tween 20 (TBST).[1][19][20]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the immunoblotting process, as this can cause high background.[12][22] Also, handle the membrane with clean forceps to avoid contamination.[22]
-
Detection Reagents: Overexposure of the film or digital image can increase background noise without enhancing the specific signal.[5][13] Additionally, ensure your chemiluminescent substrate is fresh and has been warmed to room temperature before use, as cold temperatures can slow the enzymatic reaction.[23]
Q4: I'm not seeing a signal for p-AKT, or the signal is very weak. What should I do?
A4: A weak or absent signal can be due to several factors, often related to sample preparation and the low abundance of phosphorylated proteins:
-
Phosphatase Activity: During sample preparation, endogenous phosphatases can dephosphorylate your target protein.[1][6][20] It is critical to add a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer and to keep samples on ice at all times.[1][3][4][6][9]
-
Protein Loading: Phosphorylated proteins often represent a small fraction of the total protein pool.[6][20] You may need to load a higher amount of total protein (30-100 µg) per lane to detect a signal.[10]
-
Cell Stimulation: The phosphorylation of AKT is a dynamic process and may require cell stimulation to be detectable.[6][10] Consider treating your cells with a known activator of the PI3K/Akt pathway, such as insulin (B600854) or PDGF, and perform a time-course experiment to find the peak of phosphorylation.[6][24]
-
Total Protein Control: To determine if the issue is with the phosphorylation state or the overall protein level, always probe a parallel blot (or strip and re-probe your current blot) for total AKT.[1][6][20] This will serve as a loading control and confirm the presence of the AKT protein in your samples.[20]
Troubleshooting Summary Tables
Table 1: Blocking Buffer Optimization
| Blocking Agent | Concentration | Recommended Use | Precautions |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Highly recommended for p-AKT and other phosphoproteins.[2][4][9][10] | Can be more expensive than milk. Ensure high-purity grade. |
| Non-Fat Dry Milk | 3-5% in TBST | General Western blotting for non-phosphorylated targets. | Not recommended for p-AKT due to casein phosphoproteins causing high background.[1][3][4][6][7] |
| Protein-Free Blockers | Per manufacturer | Alternative for phospho-detection when BSA is problematic.[1][6] | May require optimization. |
Table 2: Antibody Dilution Recommendations
| Antibody | Starting Dilution Range | Optimization Strategy |
| Primary (p-AKT) | 1:500 to 1:2000 | Perform a dot blot or test a dilution series (e.g., 1:500, 1:1000, 1:2000) to find the optimal balance between signal and background.[5][15][18] |
| Secondary (HRP-conjugated) | 1:5000 to 1:20,000 | Titrate the secondary antibody to find the lowest concentration that still provides a strong signal for your optimally diluted primary antibody.[5][18] |
Experimental Protocols
Protocol: Western Blot for p-AKT Detection
This protocol is optimized to minimize background and enhance the specific signal for phosphorylated AKT.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[3][7][12]
-
Keep samples on ice throughout the lysis procedure to minimize enzymatic activity.[1][4][6]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Add Laemmli sample buffer to your lysate (targeting 30-50 µg of total protein per lane) and heat at 95°C for 5 minutes to denature the proteins.[9]
-
-
Gel Electrophoresis & Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) with gentle agitation.[9][10][16]
-
Primary Antibody Incubation: Dilute the primary anti-p-AKT antibody in 5% BSA in TBST to its predetermined optimal concentration.[25] Incubate the membrane overnight at 4°C with gentle shaking.[3][16][25]
-
Washing: Wash the membrane three times for 10 minutes each with a generous volume of TBST.[16][18]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[16]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).[16]
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[16]
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[16]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[16] Adjust exposure time to maximize the signal-to-noise ratio.[13]
-
Visual Guides
Caption: The PI3K/AKT signaling pathway leading to AKT phosphorylation.
Caption: Workflow for p-AKT Western blotting.
Caption: Decision tree for troubleshooting high background.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 4. Western blot optimization | Abcam [abcam.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. researchgate.net [researchgate.net]
- 8. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. cbt20.wordpress.com [cbt20.wordpress.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. news-medical.net [news-medical.net]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. youtube.com [youtube.com]
- 23. licorbio.com [licorbio.com]
- 24. researchgate.net [researchgate.net]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
Stability of Miransertib hydrochloride in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Miransertib hydrochloride (also known as ARQ 092) in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquoting the stock solution into single-use vials is advised to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q2: What are the recommended storage temperatures and expected shelf life for this compound stock solutions?
A2: There are slightly varying reports on the long-term stability of this compound stock solutions in DMSO. To ensure compound integrity, it is best to adhere to the more conservative guidelines. The following table summarizes the recommended storage conditions.
Data Presentation: Recommended Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Shelf Life |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: How should I prepare working solutions of this compound for my experiments?
A3: For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use. For in vitro cell culture experiments, prepare fresh dilutions from a stable, frozen stock solution for each experiment to ensure consistent results. The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.
Q4: What is the solubility of this compound in common solvents?
A4: this compound has good solubility in DMSO and limited solubility in ethanol. It is considered insoluble in water.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 75 mg/mL |
| Ethanol | ~4-6 mg/mL |
| Water | Insoluble |
Q5: What is the mechanism of action of this compound?
A5: Miransertib is a potent, orally active, and selective allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1][2] It targets all three isoforms (AKT1, AKT2, and AKT3) and functions by binding to a pocket at the interface of the pleckstrin homology (PH) and kinase domains, which stabilizes the inactive conformation of AKT.[3][4] This prevents its recruitment to the cell membrane and subsequent activation, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2]
Mandatory Visualization: Miransertib's Mechanism of Action
Caption: this compound allosterically inhibits AKT, preventing its activation.
Troubleshooting Guides
Issue 1: Inconsistent or reduced activity of this compound in long-term experiments.
-
Possible Cause 1: Degradation of working solution.
-
Solution: this compound in aqueous solutions, such as cell culture media, at 37°C may degrade over time. For experiments lasting longer than 24 hours, consider replenishing the media with freshly diluted compound every 24-48 hours. The stability of the compound in your specific experimental setup should be verified.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Small molecules can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. Use low-protein-binding plasticware to minimize this effect.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Components in serum or the media itself can sometimes interact with and reduce the activity of small molecules. If you observe inconsistent results, consider performing a stability check in a simpler buffered solution like PBS to assess the inherent stability of the compound under your experimental conditions.
-
Issue 2: Precipitation of this compound in stock or working solutions.
-
Possible Cause 1: Poor solubility in aqueous solutions.
-
Solution: this compound is insoluble in water. When preparing working solutions, ensure that the final concentration of DMSO is sufficient to maintain solubility, but low enough to not affect your cells. If precipitation occurs upon dilution in aqueous media, try vortexing the solution thoroughly. In some cases, a brief sonication may help.
-
-
Possible Cause 2: Freeze-thaw cycles of stock solution.
-
Solution: Repeated freezing and thawing can cause the compound to come out of solution. Aliquot your stock solution into single-use vials to avoid this. If you observe precipitate in a thawed stock vial, warm it to room temperature and vortex to try and redissolve the compound.
-
Issue 3: Unexpected cytotoxicity.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: While Miransertib is a selective AKT inhibitor, very high concentrations may lead to off-target effects and cytotoxicity. It is important to perform a dose-response curve to determine the optimal concentration that inhibits AKT signaling without causing significant cell death.
-
-
Possible Cause 2: Degradation products may be toxic.
-
Solution: If you suspect that degradation of the compound is causing cytotoxicity, it is crucial to ensure you are using a stable stock solution and preparing fresh working solutions. A stability assessment of the compound under your experimental conditions can help to rule this out.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Prepare a working solution of this compound by diluting the stock solution in your complete medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
-
Experimental Setup:
-
In a multi-well plate, add your working solution to triplicate wells.
-
Include a "Time 0" control by immediately collecting an aliquot of the working solution for HPLC analysis.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect aliquots from each well.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound at each time point. A C18 column is often suitable for this type of analysis.
-
The percentage of this compound remaining at each time point is calculated relative to the "Time 0" sample.
-
Mandatory Visualization: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Mandatory Visualization: Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Miransertib Hydrochloride in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Miransertib hydrochloride in their experiments and may be encountering resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Miransertib, also known as ARQ 092 or MK-7075, is an orally bioavailable, allosteric pan-AKT inhibitor.[1][2][3] It targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[2][3] Its mechanism of action is twofold: it inhibits the activation of AKT by preventing its localization to the cell membrane, and it directly inhibits the kinase activity of already active AKT.[2] By inhibiting AKT, Miransertib effectively blocks downstream signaling in the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival.[2][4][5][6] This pathway is frequently hyperactivated in various cancers, making it a key therapeutic target.[4][5][6]
Q2: My cancer cell line is showing reduced sensitivity to Miransertib. What are the potential mechanisms of resistance?
Resistance to Miransertib, and other AKT inhibitors, can be either intrinsic (pre-existing) or acquired (developed during treatment).[7] Several mechanisms can contribute to this resistance:
-
Activation of Parallel Signaling Pathways: A primary mechanism for escaping AKT inhibition is the activation of compensatory pro-survival pathways.[1] A key example is the Ras/Raf/MEK/ERK (MAPK) pathway, which can bypass the AKT blockade to promote cell survival and proliferation.[8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K/AKT/mTOR pathway can trigger a negative feedback loop, leading to the increased expression and activation of various RTKs, such as EGFR, HER2/3, and IGFR-1.[1][8] These activated RTKs can then restimulate the PI3K/AKT pathway or other survival pathways.[8]
-
Genetic Alterations: Acquired mutations or amplification of genes within the PI3K/AKT/mTOR pathway can confer resistance. For instance, upregulation of AKT3 has been shown to confer resistance to other allosteric AKT inhibitors.[8]
-
Loss or Inactivation of PTEN: Phosphatase and tensin homolog (PTEN) is a tumor suppressor that negatively regulates the PI3K/AKT pathway.[8] Loss or inactivation of PTEN leads to hyperactivation of the pathway, which may require higher concentrations of an inhibitor to achieve a therapeutic effect.[8][9]
-
Activation of Downstream Effectors: Alterations in proteins downstream of AKT can also mediate resistance. For example, the activation of PIM kinases can phosphorylate downstream targets of the PI3K/AKT pathway, thus circumventing the need for AKT activity.[1]
Q3: How can I experimentally confirm that my cancer cell line has developed resistance to Miransertib?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of Miransertib in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (typically considered 3-fold or higher) is a strong indicator of acquired resistance.[1]
Troubleshooting Guides
Problem 1: Decreased efficacy of Miransertib in long-term cell culture experiments.
-
Possible Cause: The cancer cells have acquired resistance to Miransertib.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of Miransertib for the treated cells compared to the parental cell line (see Table 1 for example data). A significant shift in the IC50 indicates resistance.
-
Investigate Resistance Mechanisms:
-
Western Blot Analysis: Profile the activation status of key signaling proteins. Check for upregulation of p-ERK, p-EGFR, p-HER2, or other RTKs. Also, assess the levels of downstream AKT targets like p-PRAS40 and p-S6K to see if the pathway is reactivated.
-
Gene Expression Analysis: Use qPCR or RNA-seq to look for upregulation of genes encoding RTKs or other components of escape pathways.
-
-
Combination Therapy: Based on your findings, consider co-treating the resistant cells with Miransertib and an inhibitor of the identified escape pathway (e.g., a MEK inhibitor if the MAPK pathway is activated, or an EGFR inhibitor if EGFR is upregulated).
-
Problem 2: No change in phosphorylation of AKT (p-AKT) upon Miransertib treatment in suspected resistant cells.
-
Possible Cause: The resistance mechanism is either downstream of AKT, or there is a technical issue with the experiment.
-
Troubleshooting Steps:
-
Verify Drug Activity: Test the same aliquot of Miransertib on the parental, sensitive cell line to ensure the compound is active.
-
Examine Downstream Targets: Even if p-AKT levels are unchanged, the pathway might be reactivated downstream. Perform western blots for downstream effectors of the PI3K/AKT pathway, such as p-S6K and p-4E-BP1.
-
Assess Parallel Pathways: Investigate the activation status of parallel survival pathways, such as the MAPK pathway by checking p-ERK levels.
-
Consider Alternative AKT Isoforms: While Miransertib is a pan-AKT inhibitor, consider the possibility of differential sensitivity or expression of AKT isoforms in your resistant model.
-
Data Presentation
Table 1: Example IC50 Values for Miransertib in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Change |
| BT-474 | Breast Cancer | 50 | 250 | 5 |
| PC-3 | Prostate Cancer | 120 | 600 | 5 |
| A549 | Lung Cancer | 200 | 1200 | 6 |
Note: These are example values. Researchers should determine the IC50 for their specific cell lines.
Experimental Protocols
Protocol 1: Generation of a Miransertib-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Continuously expose the cells to Miransertib, starting at a low concentration (e.g., the IC20).
-
Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Miransertib.
-
Selection: Continue this process of dose escalation and selection over several months.
-
Characterization: Once a resistant population is established (i.e., it can proliferate in a concentration of Miransertib that is toxic to the parental cells), characterize the resistant phenotype by determining the new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed both sensitive and resistant cells. Treat with various concentrations of Miransertib and/or a combination of drugs for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key proteins (e.g., AKT, ERK, EGFR, S6K).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Mandatory Visualizations
Caption: The PI3K/AKT signaling pathway and Miransertib's point of inhibition.
Caption: Key mechanisms of acquired resistance to Miransertib.
Caption: Workflow for investigating and overcoming Miransertib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
Adjusting Miransertib hydrochloride dosage for different tumor xenografts
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Miransertib hydrochloride in preclinical tumor xenograft studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ARQ 092) is an orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT (also known as Protein Kinase B).[1][2][3] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), preventing their activation and downstream signaling.[1][4] By inhibiting the PI3K/AKT/mTOR pathway, Miransertib can suppress cell proliferation, survival, and growth in tumor cells where this pathway is overactive.[5][6][7]
Q2: In which tumor types has Miransertib shown preclinical efficacy?
A2: Miransertib has demonstrated significant anti-proliferative effects in a variety of tumor cell lines, particularly those with alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][2][3] Preclinical efficacy has been observed in xenograft models of endometrial, breast, and colorectal cancers.[1][3] It is also being investigated for non-oncology indications like Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).[1][6]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For oral gavage in mice, a common and effective vehicle for suspending this compound is 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
Q4: How should I determine the optimal dose for my specific xenograft model?
A4: The optimal dose of Miransertib can vary depending on the tumor model being used. It is highly recommended to conduct a pilot study to determine the maximum tolerated dose (MTD) and an effective dose for your specific model. Doses in published xenograft studies have ranged from 50 mg/kg to 100 mg/kg administered orally.
Q5: How can I confirm that Miransertib is hitting its target in my in vivo study?
A5: Target engagement can be confirmed by assessing the phosphorylation status of AKT and its downstream targets in tumor lysates from treated animals. A significant reduction in phosphorylated AKT (p-AKT) at sites such as Ser473 or Thr308 is a key indicator of Miransertib's activity. Western blotting is the standard method for this analysis. For instance, in an AN3CA endometrial cancer xenograft model, oral administration of 100 mg/kg Miransertib resulted in a 99% reduction in p-AKT (S473) and a 95% reduction in p-AKT (T308).[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent tumor growth inhibition | Inhomogeneous drug suspension | Ensure the Miransertib suspension in the vehicle (e.g., 0.5% CMC) is thoroughly mixed before each gavage to ensure consistent dosing. |
| Incorrect dosing volume or frequency | Double-check calculations for dosing based on animal weight. Consider that the half-life of Miransertib can vary between species, which may necessitate adjustments to the dosing schedule. | |
| Animal stress from handling and gavage | Refine your oral gavage technique to minimize stress, as stress can impact experimental outcomes. Consider alternative, less stressful dosing methods if possible.[9][10][11] | |
| No observable effect on AKT phosphorylation | Insufficient drug concentration at the tumor site | Verify the dose and administration route. Conduct a pilot pharmacokinetic study to measure drug concentration in plasma and tumor tissue over time to optimize the dosing regimen. |
| Issues with sample preparation for Western blot | Ensure rapid harvesting and proper storage of tumor tissue to prevent protein degradation. Use appropriate lysis buffers with phosphatase and protease inhibitors. | |
| Suboptimal Western blot protocol | Use a validated antibody specific for the phosphorylated form of AKT (e.g., p-AKT Ser473 or Thr308). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST instead of milk to reduce background when probing for phosphoproteins. | |
| Animal toxicity observed (e.g., weight loss, lethargy) | Dose exceeds the Maximum Tolerated Dose (MTD) in the specific animal strain or model | Immediately reduce the dose or dosing frequency. If severe toxicity is observed, cease treatment and consult with your institution's veterinary staff. Always perform a dose-finding study to establish the MTD in your model before initiating efficacy studies. |
Data Summary: this compound Dosage in Tumor Xenograft Models
| Tumor Type | Cell Line | Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Efficacy |
| Endometrial Adenocarcinoma | AN3CA | Nude Mice | 100 mg/kg | Oral | Daily | 99% reduction in p-AKT (S473), 95% reduction in p-AKT (T308), and 58% reduction in p-PRAS40 (T246).[8] |
| Endometrial Cancer | Patient-Derived Xenograft (PDX) | Nude Mice | 50, 75, 100 mg/kg | Oral | 5 days on, 2 days off | Significant tumor growth inhibition. |
| Hepatocellular Carcinoma | Diethylnitrosamine-induced model | Rats | Not specified | Oral | Not specified | Significant reduction in tumor progression and improved liver function. |
| Leishmania Infection | Leishmania-infected macrophages | BALB/c Mice | 50 or 100 mg/kg | Oral | Not specified | 32% and 40% reduction in cutaneous lesions, respectively.[1] |
Visualizations
Caption: The PI3K/AKT signaling pathway and Miransertib's points of inhibition.
Caption: Experimental workflow for a this compound xenograft study.
Detailed Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol provides a framework for assessing the efficacy of this compound in a subcutaneous tumor xenograft model.
1. Animal Model and Cell Line
-
Animal: Female athymic nude mice, 4-6 weeks old.
-
Cell Line: A suitable cancer cell line with a known PI3K/AKT pathway alteration (e.g., AN3CA for endometrial cancer).
-
Cell Culture: Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Tumor Implantation
-
Harvest cultured cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile, serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration
-
Preparation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water. For a 100 mg/kg dose, this would be a 10 mg/mL suspension, assuming a 10 mL/kg dosing volume.
-
Administration: Administer Miransertib or vehicle to the respective groups via oral gavage daily (or as per the desired schedule).
5. Efficacy Assessment
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition (%TGI).
Protocol 2: Western Blot Analysis of p-AKT in Xenograft Tissue
This protocol details the procedure for assessing target engagement by measuring p-AKT levels in tumor tissue.
1. Sample Preparation
-
Immediately after tumor excision, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
To prepare lysates, homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
3. SDS-PAGE and Protein Transfer
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare a chemiluminescent substrate and apply it to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ern-ithaca.eu [ern-ithaca.eu]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nal.usda.gov [nal.usda.gov]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Miransertib hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Miransertib hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of the serine/threonine kinase AKT (also known as protein kinase B). It targets all three AKT isoforms (AKT1, AKT2, and AKT3). By binding to a site distinct from the ATP-binding pocket, Miransertib locks AKT in an inactive conformation, preventing its phosphorylation and activation. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a common feature in many cancers.
2. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it at -20°C.
3. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide). To prepare a stock solution, dissolve the compound in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. It is crucial to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed water can affect the solubility and stability of the compound.
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
4. What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with skin and eyes. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile gloves)
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation of dust and aerosols.[1]
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The DMSO used may have absorbed moisture.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution. Ensure the DMSO bottle is tightly sealed when not in use.
-
-
Possible Cause: The concentration you are trying to achieve is too high.
-
Solution: Check the solubility information provided by the supplier. You may need to prepare a more dilute stock solution. Gentle warming and vortexing can also aid in dissolution.
-
Issue 2: Precipitation is observed when adding the DMSO stock solution to aqueous media.
-
Possible Cause: this compound has low solubility in aqueous solutions. The final concentration of the compound in your experimental media is too high.
-
Solution: Decrease the final concentration of this compound in your cell culture media or buffer. Ensure that the final concentration of DMSO is also at a non-toxic level for your cells (typically below 0.5%).
-
-
Possible Cause: The stock solution was not properly mixed with the aqueous media.
-
Solution: Add the DMSO stock solution to the aqueous media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Issue 3: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Inconsistent inhibitor concentration due to improper mixing or precipitation.
-
Solution: Visually inspect your media for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions for each experiment and ensure thorough mixing.
-
-
Possible Cause: Degradation of the compound in the stock solution.
-
Solution: Avoid repeated freeze-thaw cycles by aliquoting your stock solution. Use a fresh aliquot for each experiment.
-
-
Possible Cause: Cell line-specific sensitivity.
-
Solution: The IC50 value of Miransertib can vary between different cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Solid) | -20°C (long-term) | N/A |
| Storage (DMSO Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. | [2] |
| Solubility in DMSO | ≥ 75 mg/mL | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 468.98 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Western Blot Analysis of AKT Phosphorylation
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock solution in cell culture media) for the desired time period. Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AKT (e.g., p-AKT Ser473) and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated AKT signal to the total AKT signal.
-
Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: General experimental workflow for studying Miransertib's effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Validation & Comparative
Validating the On-Target Effects of Miransertib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miransertib hydrochloride (ARQ-092), a potent and selective allosteric AKT inhibitor, with other alternatives. It includes supporting experimental data to validate its on-target effects, offering a comprehensive resource for researchers in oncology and rare genetic disorders.
Miransertib is an orally bioavailable small molecule that targets all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3)[1][2]. Its mechanism of action is allosteric, meaning it binds to a site distinct from the ATP-binding pocket, which contributes to its selectivity[3][4][5]. This targeted inhibition of the PI3K/AKT signaling pathway has shown potential in treating cancers with activating mutations in this pathway and rare overgrowth syndromes such as Proteus Syndrome and PIK3CA-Related Overgrowth Spectrum (PROS)[1][6][7].
Comparative Analysis of AKT Inhibitors
The efficacy of Miransertib is best understood in the context of other AKT inhibitors. The following table summarizes the in vitro potency of Miransertib against the three AKT isoforms and provides a comparison with other well-characterized AKT inhibitors.
| Compound | Mechanism of Action | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |
| Miransertib (ARQ-092) | Allosteric | 2.7 | 14 | 8.1 | [8][9] |
| MK-2206 | Allosteric | ~8 | ~12 | ~65 | [2] |
| GDC-0068 (Ipatasertib) | ATP-Competitive | ~5 | ~18 | ~8 | [2][3] |
| AKT inhibitor VIII (AKTi-1/2) | Allosteric | ~210 | ~44 | Not specified | [3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
On-Target Effect Validation
The on-target effects of Miransertib are validated through a series of experiments designed to demonstrate its specific inhibition of the AKT signaling pathway.
PI3K/AKT Signaling Pathway and Miransertib's Point of Inhibition
The following diagram illustrates the PI3K/AKT signaling pathway and the point at which Miransertib exerts its inhibitory effect.
Caption: PI3K/AKT signaling pathway and Miransertib's inhibition points.
Experimental Workflow for Validating On-Target Effects
A typical workflow to validate the on-target effects of Miransertib involves a combination of biochemical and cellular assays.
Caption: Experimental workflow for validating Miransertib's on-target effects.
Logical Framework for On-Target Validation
Caption: Logical framework for confirming on-target activity of Miransertib.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Biochemical Kinase Activity Assay (e.g., LanthaScreen™)
This assay is used to determine the in vitro potency of an inhibitor against a purified kinase.
-
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Fluorescently labeled peptide substrate
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Kinase reaction buffer
-
Miransertib and other inhibitors of interest
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase reaction buffer.
-
Add the kinase and the fluorescently labeled peptide substrate to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes)[10].
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody[10].
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding[10].
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the ratio to determine the IC50 value.
-
Western Blot Analysis of AKT Phosphorylation
This technique is used to assess the inhibition of AKT phosphorylation and its downstream targets in a cellular context[10].
-
Materials:
-
Cancer cell lines (e.g., those with known PI3K/AKT pathway mutations)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total-AKT, anti-phospho-PRAS40, anti-total-PRAS40, and a housekeeping protein like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the AKT inhibitor for a specified duration (e.g., 2-24 hours)[10].
-
Lyse the cells in ice-cold lysis buffer[10].
-
Determine the protein concentration of the lysates using a BCA or Bradford assay[10].
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane[10].
-
Block the membrane with blocking buffer for 1 hour at room temperature[10].
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation[10].
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[10].
-
Visualize the protein bands using an ECL detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT or a housekeeping protein[10].
-
Cell Proliferation Assay
These assays determine the effect of the inhibitor on cell proliferation and survival[10].
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Miransertib and other inhibitors of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the AKT inhibitor.
-
Incubate the cells for a specified period (e.g., 48-72 hours)[10].
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a potent and selective allosteric inhibitor of all three AKT isoforms. The on-target effects of Miransertib are well-validated through a combination of biochemical and cellular assays that demonstrate its ability to specifically inhibit the AKT signaling pathway, leading to reduced phosphorylation of downstream targets and inhibition of cell proliferation in relevant cancer cell lines. This guide provides the necessary comparative data and experimental protocols to aid researchers in their evaluation and application of Miransertib in preclinical and clinical research.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Confirming Miransertib Hydrochloride's In Vivo Efficacy: A Guide to Essential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Miransertib hydrochloride (also known as ARQ 092 or MK-7075) is a potent and selective allosteric pan-AKT inhibitor that has shown promise in clinical trials for treating various cancers and rare overgrowth syndromes like PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome.[1] This guide provides a comprehensive overview of the key biomarkers used to confirm the in vivo efficacy of Miransertib, offering a comparative analysis with other AKT inhibitors and detailed experimental protocols to aid in preclinical and clinical research.
Predictive and Pharmacodynamic Biomarkers: A Two-Pronged Approach
The successful application of Miransertib in a therapeutic setting relies on a robust biomarker strategy. This involves both identifying patients most likely to respond (predictive biomarkers) and confirming the drug's mechanism of action in vivo (pharmacodynamic biomarkers).
Predictive Biomarkers: The primary predictive biomarkers for Miransertib sensitivity are genetic alterations within the PI3K/AKT/mTOR pathway.[2]
-
PIK3CA and AKT1 Mutations: Activating mutations in PIK3CA and AKT1 are strongly associated with sensitivity to Miransertib.[2][3] Preclinical studies have consistently demonstrated that cancer cell lines and patient-derived xenograft (PDX) models harboring these mutations exhibit significant tumor growth inhibition in response to treatment.[2][4]
-
PTEN Loss: While also implicated in AKT pathway hyperactivation, the predictive value of PTEN loss for Miransertib monotherapy is less clear and may be context-dependent.[2][5]
Pharmacodynamic Biomarkers: These biomarkers are crucial for confirming that Miransertib is engaging its target and inhibiting the AKT signaling pathway within the tumor tissue. The key pharmacodynamic biomarkers are the phosphorylation status of AKT and its downstream substrates.
-
Phospho-AKT (p-AKT): A reduction in the phosphorylation of AKT at serine 473 (S473) and threonine 308 (T308) is a direct indicator of Miransertib's inhibitory activity.[4][6]
-
Phospho-PRAS40 (p-PRAS40): PRAS40 is a direct substrate of AKT, and its phosphorylation at threonine 246 (T246) is a reliable downstream biomarker of AKT activity.[4][6] A significant decrease in p-PRAS40 levels following Miransertib treatment provides strong evidence of target engagement and pathway inhibition.[4]
-
Other Downstream Markers: Phosphorylation of other downstream effectors such as GSK3β, S6 kinase, and FOXO1/3a can also be assessed to confirm the biological consequences of AKT inhibition.[4]
Comparative Efficacy of Miransertib: In Vivo Xenograft Studies
Miransertib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The tables below summarize key quantitative data from these studies.
| Cell Line | Cancer Type | Key Genetic Alterations | Miransertib (ARQ 092) Dose | Tumor Growth Inhibition (TGI) | Reference |
| AN3CA | Endometrial Cancer | PIK3R1 mutation | 50 mg/kg, daily | ~15% | [7] |
| AN3CA | Endometrial Cancer | PIK3R1 mutation | 100 mg/kg, daily | ~55% | [7] |
| AN3CA | Endometrial Cancer | PIK3R1 mutation | 200 mg/kg, every other day | ~60-74% | [7] |
| KPL-4 | Breast Cancer | HER2+, PIK3CA mutation | 120 mg/kg | 84% | [7] |
| ZR-75-1 | Breast Cancer | PTEN mutation, HER2+ | 40 mg/kg | 85% | [7] |
| Patient-Derived Xenograft (PDX) Model | Cancer Type | Key Genetic Alterations | Miransertib (ARQ 092) Dose | Response | Reference |
| Endometrial Cancer PDX | Endometrial Cancer | Not specified | 50, 75, 100 mg/kg (5 days on/2 days off) | Dose-dependent tumor growth inhibition | [4] |
| Melanoma PDX (ST052C) | Melanoma | BRAF V600E, PIK3CA H1047R | Not specified | Synergistic effect with trametinib | [4] |
Comparison with Other AKT Inhibitors
Miransertib, an allosteric inhibitor, offers a distinct mechanism of action compared to ATP-competitive inhibitors. Below is a comparison with other notable AKT inhibitors.
| Inhibitor | Mechanism of Action | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |
| Miransertib (ARQ 092) | Allosteric | 2.7 | 14 | 8.1 | [8] |
| MK-2206 | Allosteric | 5-8 | 12 | 65 | [8] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 21 | 6.4 | [8] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 8 | 8 | [8] |
An in vitro study directly comparing Miransertib (ARQ 092) and MK-2206 in various cancer cell lines, including MDA-MB-453 (PIK3CA H1047R), NCI-H1650 (PTEN null), and KU-19-19 (AKT1-E17K), demonstrated that both inhibitors effectively reduced the phosphorylation of AKT and its downstream targets in a concentration-dependent manner.[4][9]
Experimental Protocols
Detailed methodologies are crucial for the reliable assessment of biomarkers. The following sections provide protocols for key experiments.
Immunohistochemistry (IHC) for Phospho-AKT (S473) in Xenograft Tumors
This protocol is adapted from standard procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.[10][11]
-
Tissue Preparation:
-
Excise xenograft tumors and immediately fix in 10% neutral-buffered formalin for 24-48 hours.
-
Process tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Rinse sections in Tris-buffered saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block solution (e.g., goat serum) for 30 minutes.
-
Incubate with a primary antibody against phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060) diluted in antibody diluent overnight at 4°C.
-
Wash slides with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with TBST.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate sections, clear in xylene, and coverslip.
-
Score the staining intensity and percentage of positive tumor cells.
-
Western Blotting for Phospho-PRAS40 (T246) in Tumor Lysates
This protocol outlines the procedure for analyzing protein phosphorylation from tumor tissue lysates.[12][13]
-
Lysate Preparation:
-
Excise and snap-freeze xenograft tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PRAS40 (Thr246) (e.g., Cell Signaling Technology #2997) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Patient-Derived Xenograft (PDX) Model Establishment
PDX models are valuable for assessing therapeutic efficacy in a system that more closely recapitulates the human tumor environment.[14][15]
-
Tumor Implantation:
-
Obtain fresh, sterile tumor tissue from a patient's surgical resection or biopsy.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID or NSG).
-
Surgically implant the tumor fragments subcutaneously or orthotopically into the mouse.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth using calipers.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
The tumor can then be cryopreserved for future use or passaged into new recipient mice for cohort expansion.
-
-
Drug Efficacy Studies:
-
Once tumors in a cohort of mice reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound and vehicle control according to the desired dosing schedule.
-
Measure tumor volumes regularly throughout the study.
-
At the end of the study, collect tumors for pharmacodynamic biomarker analysis (IHC and Western blotting).
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for in vivo biomarker validation of Miransertib efficacy.
Caption: Logical framework for biomarker-guided therapy with Miransertib.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 5. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Antitumor activity in various mouse xenograft models after treatment with ARQ 092 or ARQ 751. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. origene.com [origene.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allosteric AKT Inhibitors: Miransertib Hydrochloride vs. MK-2206
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade frequently dysregulated in human cancers, making the serine/threonine kinase AKT a prime therapeutic target. This guide provides an objective, data-driven comparison of two prominent allosteric AKT inhibitors: Miransertib hydrochloride (also known as ARQ 092) and MK-2206.
Mechanism of Action: A Shared Approach to AKT Inhibition
Both Miransertib and MK-2206 are classified as allosteric inhibitors of AKT.[1] Unlike ATP-competitive inhibitors that bind to the kinase's active site, these molecules bind to a distinct pocket formed by the pleckstrin homology (PH) and kinase domains.[1] This binding event stabilizes AKT in an inactive conformation, preventing its recruitment to the plasma membrane and subsequent activation through phosphorylation.[1] By inhibiting AKT, both compounds effectively block downstream signaling, leading to reduced cell proliferation and an increase in apoptosis in cancer cells with a constitutively active PI3K/AKT pathway.[1]
In Vitro Potency: A Quantitative Look at Inhibition
The efficacy of a targeted inhibitor is fundamentally determined by its potency against its molecular target. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency.
| Inhibitor | AKT1 (IC50) | AKT2 (IC50) | AKT3 (IC50) | Reference(s) |
| This compound | 2.7 nM | 14 nM | 8.1 nM | [2][3][4] |
| MK-2206 | 8 nM | 12 nM | 65 nM | [5] |
Table 1: Comparison of IC50 values of this compound and MK-2206 against the three AKT isoforms in cell-free enzymatic assays.
Miransertib demonstrates potent anti-proliferative activity in cell lines with PIK3CA/PIK3R1 mutations.[2][3] Similarly, MK-2206 shows potent anti-proliferative activity in cancer cell lines with genetic alterations that activate the PI3K/AKT pathway, such as HER2 amplification, PIK3CA activating mutations, or loss of the tumor suppressor PTEN.[6]
Preclinical and Clinical Landscape
This compound:
Miransertib (ARQ 092) is an orally bioavailable, selective allosteric inhibitor of all three AKT isoforms.[7] Preclinical studies have shown its ability to inhibit tumor growth in xenograft models of endometrial and breast cancers with activated AKT signaling.[7] Beyond oncology, Miransertib is being investigated for rare genetic overgrowth disorders like Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS), where it has shown promise in suppressing abnormal cell growth driven by activating AKT mutations.[7][8][9] Clinical trials for Miransertib have been initiated for advanced solid tumors, recurrent malignant lymphoma, and in combination with other therapies for endometrial cancer.[9][10] A Phase 1/2 study in patients with PROS and Proteus Syndrome has shown encouraging preliminary safety and clinical activity.[11]
MK-2206:
MK-2206 is a potent, oral allosteric inhibitor of all AKT isoforms that has demonstrated antitumor activity in preclinical models, both as a single agent and in combination with other therapies.[12][13] It has been evaluated in numerous clinical trials for a variety of solid tumors and hematological malignancies.[14] A first-in-human Phase I study in patients with advanced solid tumors established its safety and maximum tolerated dose.[12] However, a Phase II trial in advanced breast cancer patients with PIK3CA or AKT mutations showed limited clinical activity as a monotherapy.[15] Similarly, a Phase II study in acute myelogenous leukemia (AML) was terminated early due to insufficient clinical activity at tolerated doses, despite preclinical evidence of its effectiveness.[16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate AKT inhibitors.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or MK-2206 (typically ranging from nanomolar to micromolar) for 72 to 96 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value for cell proliferation inhibition.
Western Blotting for AKT Pathway Inhibition
-
Cell Lysis: Cells treated with the inhibitors for a specified time are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total AKT, phosphorylated AKT (p-AKT at Ser473 and Thr308), and downstream targets like p-PRAS40.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape and Experimental Process
To better understand the context of this comparison, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medkoo.com [medkoo.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 12. ascopubs.org [ascopubs.org]
- 13. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Preclinical and early clinical evaluation of the oral AKT inhibitor, MK-2206, for the treatment of acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Miransertib Hydrochloride and Alpelisib in Targeting the PI3K/AKT Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of Miransertib (B560090) hydrochloride and Alpelisib (B612111), two prominent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. While no direct head-to-head clinical trials have been conducted, this document synthesizes available preclinical and clinical data to deliniate their distinct mechanisms, pharmacological profiles, and clinical applications.
Mechanism of Action: Targeting Different Nodes of the Same Pathway
Miransertib and Alpelisib both function by inhibiting the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell proliferation, survival, and metabolism and is frequently dysregulated in cancer and overgrowth syndromes.[1][2][3][4] However, they target different key protein kinases within this pathway.
-
Alpelisib is a potent and selective inhibitor of the class I PI3K catalytic subunit alpha (p110α), which is encoded by the PIK3CA gene.[5][6][7] It acts upstream in the pathway, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby blocking the recruitment and activation of downstream effectors like AKT.[3] Its efficacy is most pronounced in diseases driven by gain-of-function mutations in PIK3CA.[6][8]
-
Miransertib hydrochloride (also known as ARQ 092 or MK-7075) is an orally active, allosteric pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[9][10][11] It acts downstream of PI3K, binding to both active and inactive forms of AKT to prevent its activation and inhibit its kinase activity.[12][13][14] This makes it a rational therapeutic for conditions caused by hyperactivation of AKT itself, such as Proteus Syndrome which is driven by a somatic activating mutation in AKT1, or in contexts where the pathway is activated downstream of PI3K.[12][15][16]
Figure 1. The PI3K/AKT signaling pathway and points of inhibition.
Pharmacological and Preclinical Profile
Preclinical studies highlight the distinct potency and selectivity of each inhibitor against their respective targets.
| Parameter | This compound | Alpelisib |
| Primary Target | Allosteric pan-AKT inhibitor (AKT1, AKT2, AKT3)[10][11] | Class I PI3K catalytic subunit alpha (p110α)[5][7] |
| IC₅₀ Values | AKT1: 2.7 nMAKT2: 14 nMAKT3: 8.1 nM[9][10] | PI3Kα: ~5 nM[17] |
| In Vitro Activity | Potent anti-proliferative activity in cell lines with PIK3CA/PIK3R1 mutations and PTEN loss.[9][10][11] Markedly effective against Leishmania-infected macrophages.[10] | Suppresses the growth of PIK3CA-mutated and wild-type patient-derived atypia cultures.[18] |
| In Vivo Activity | Inhibits tumor growth in endometrial adenocarcinoma xenograft models.[9] Prevents and induces regression of PI3K-driven vascular malformations in mouse models.[19][20] | Drastically delays breast tumor formation in a preclinical mouse model of precancerous lesions.[18] |
| Pharmacokinetics | Rat: Oral Bioavailability (F) = 62%; t½ = 17 hMonkey: F = 49%; t½ = 7 h[9][10][11] | Human: Apparent Volume of Distribution (Vd) = 114 L; Protein Binding = 89%; Metabolism via hydrolysis and CYP3A4.[5][21] |
Clinical Development, Efficacy, and Safety
The clinical development paths for Miransertib and Alpelisib reflect their different targets and primary indications. Alpelisib is an approved therapy for specific cancers and overgrowth syndromes, while Miransertib remains investigational, primarily for rare genetic overgrowth disorders.
| Aspect | This compound | Alpelisib |
| Development Status | Investigational. Granted Fast Track, Orphan Drug, and Rare Pediatric Disease Designations.[14][22] | FDA Approved.[8][21][23] |
| Primary Indications | PIK3CA-Related Overgrowth Spectrum (PROS)[15][22]Proteus Syndrome (PS)[15][24] | HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer (in combination with fulvestrant).[1][8]PROS in adult and pediatric patients requiring systemic therapy.[21][23] |
| Key Clinical Trials | Phase 1/2 trial in PROS and PS (NCT03094832).[15] Phase 1 in PS showed a pharmacodynamic endpoint of 50% pAKT inhibition in affected tissue.[12] | SOLAR-1 (Phase III): Led to approval in breast cancer.[8] |
| Reported Efficacy | Slowed growth of affected areas and reduced pain in patients with Proteus Syndrome.[16][24] A 5-year case study showed durable benefit.[16] | SOLAR-1: Median Progression-Free Survival of 11.0 months with alpelisib + fulvestrant (B1683766) vs. 5.7 months with placebo + fulvestrant in PIK3CA-mutated cohort.[8] |
| Common Adverse Events | Hyperglycemia, skin rash.[16] | Hyperglycemia, rash, diarrhea.[1][25][26] |
| Dosing (Clinical Setting) | Oral, once daily. Doses from 5 mg/m² up to 35 mg/m² have been studied.[14][15] | Breast Cancer: 300 mg orally, once daily with food.[8]PROS: Age-based dosing, starting at 50 mg once daily.[23] |
Experimental Protocols
Standardized preclinical methodologies are crucial for evaluating the efficacy of pathway inhibitors like Miransertib and Alpelisib.
Protocol 1: In Vitro Cell Proliferation Assay
This assay determines the concentration of an inhibitor required to reduce cell growth by 50% (IC₅₀).
-
Cell Culture: Culture human cancer cell lines (e.g., MCF7 for breast cancer, AN3CA for endometrial cancer) with known PIK3CA or AKT mutation status in appropriate media and conditions.
-
Seeding: Plate cells in 96-well microplates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Miransertib or Alpelisib (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize luminescence readings to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism software).
Protocol 2: In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, such as a 1:1 mixture of media and Matrigel.
-
Implantation: Subcutaneously inject approximately 5-10 million cells into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer Miransertib or Alpelisib orally (e.g., by gavage) once daily at a predetermined dose (e.g., 75-100 mg/kg for Miransertib).[9][27] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot to measure levels of phosphorylated AKT and PRAS40) and another portion fixed in formalin for histopathological analysis.
Figure 2. General experimental workflow for an in vivo xenograft study.
Summary and Conclusion
This compound and Alpelisib are distinct inhibitors targeting the PI3K/AKT pathway at different nodes, which dictates their clinical utility.
-
Alpelisib is an established, FDA-approved PI3Kα inhibitor . Its use is biomarker-driven, specifically for patients with PIK3CA-mutated breast cancer and PROS, where it directly targets the upstream driver of pathway activation.[8][21]
-
Miransertib is an investigational pan-AKT inhibitor . Its therapeutic potential is being explored in rare overgrowth disorders like Proteus Syndrome, which is caused by a specific AKT1 mutation, and other conditions where downstream pathway activation is the key driver.[12][15]
The choice between these agents is not one of interchangeability but of precision medicine. The selection of an appropriate inhibitor depends critically on identifying the specific genetic alteration driving the disease pathology. While both drugs share on-target toxicities like hyperglycemia and rash, their efficacy is tied to distinct patient populations.[16][25] Future research will further clarify the optimal use of these and other pathway inhibitors, potentially in combination therapies to overcome resistance.
References
- 1. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 4. iris.unimore.it [iris.unimore.it]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 7. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hcplive.com [hcplive.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Case report: five-year experience of AKT inhibition with miransertib (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Miransertib for Proteus Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 25. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phase I study of alpelisib (BYL719), an α‐specific PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
Miransertib Hydrochloride: A Comparative Efficacy Guide for PIK3CA-Mutant vs. PTEN-Null Cancers
An objective analysis of the therapeutic potential of Miransertib (B560090) hydrochloride, a selective pan-AKT inhibitor, in cancers characterized by PIK3CA mutations versus those with PTEN loss. This guide provides a comprehensive overview of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to inform researchers, scientists, and drug development professionals.
Miransertib hydrochloride (also known as ARQ 092) is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (तीनों isoforms: AKT1, AKT2, and AKT3)[1][2][3]. By binding to and inhibiting AKT, Miransertib effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical cascade often deregulated in cancer, leading to reduced tumor cell proliferation and induced apoptosis[2][4]. The efficacy of Miransertib is particularly pronounced in tumors with alterations in this pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN[1][5]. This guide provides a comparative analysis of Miransertib's effectiveness in these two distinct molecular contexts.
Comparative Efficacy: PIK3CA-Mutant vs. PTEN-Null Cells
Preclinical evidence suggests that this compound demonstrates potent anti-proliferative activity in cell lines harboring PIK3CA mutations, in some cases showing greater efficacy compared to cells with PTEN loss[1][3]. This differential sensitivity is attributed to the distinct mechanisms by which these genetic alterations activate the PI3K/AKT pathway. Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, lead to constitutive activation of the kinase, resulting in downstream AKT signaling[6]. Conversely, the loss of PTEN, a phosphatase that negatively regulates the PI3K pathway, also leads to AKT activation[5][7]. While both alterations converge on AKT, the specific context of the mutation can influence the dependency of the cancer cell on this pathway and its susceptibility to AKT inhibition.
Table 1: Preclinical Efficacy of this compound
| Model System | Genetic Alteration | Key Findings | Reference |
| Various Cancer Cell Lines | PIK3CA/PIK3R1 mutations | Potent anti-proliferative activity observed. | [1][3] |
| Various Cancer Cell Lines | PTEN loss | Anti-proliferative activity observed, but comparatively less potent than in PIK3CA-mutant lines in some studies. | [1][3] |
| Endometrial Adenocarcinoma Xenograft | Not Specified | Oral administration of 100 mg/kg resulted in significant reductions in p-AKT (S473) (99%), p-AKT (T308) (95%), and p-PRAS40 (T246) (58%). | [1] |
| Human Endothelial Cells | Various mutations activating PI3K pathway | Miransertib demonstrated efficacy in preventing and inducing the regression of vascular malformations. | [8] |
Table 2: Clinical Efficacy and Safety of this compound
| Study Population | Genetic Alteration | Key Findings | Reference |
| PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome | Somatic PIK3CA mutations or somatic AKT1 mutations | Miransertib was found to be safe and tolerable. Efficacy evaluation was limited by study design. | [9] |
| Proteus Syndrome | Somatic AKT1 variant | A dose of 5 mg/m²/day led to a 50% reduction in phosphorylated AKT in affected tissues in 5 of 6 individuals and was well-tolerated. | [10] |
| Two Children with PROS | Somatic activating PIK3CA mutations | Objective clinical response was observed in one patient, with a 15% reduction in fatty overgrowth volume. The other patient showed improved quality of life measures. | [11] |
Signaling Pathway and Mechanism of Action
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism[12]. In cancer, aberrant activation of this pathway is a common oncogenic driver[5]. Miransertib's mechanism of action is to allosterically inhibit AKT, thereby preventing the phosphorylation of its downstream targets and mitigating the effects of upstream mutations like those in PIK3CA or the loss of PTEN.
Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention.
Experimental Protocols
To assess the efficacy of this compound in PIK3CA-mutant and PTEN-null cells, a series of in vitro and in vivo experiments are typically performed. The following are generalized protocols for key assays.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate PIK3CA-mutant and PTEN-null cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blotting for Phospho-AKT
-
Cell Lysis: Plate cells and treat with this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated AKT.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject PIK3CA-mutant or PTEN-null cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting or immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.
Caption: A typical experimental workflow for evaluating Miransertib efficacy.
Conclusion
This compound is a promising targeted therapy for cancers with a dysregulated PI3K/AKT/mTOR pathway. Preclinical data suggest a potential for enhanced efficacy in PIK3CA-mutant cancers compared to those with PTEN loss, although it shows activity in both contexts. The ongoing clinical trials will provide further insights into the clinical utility of Miransertib and help to define the patient populations most likely to benefit from this AKT inhibitor. The experimental protocols outlined in this guide provide a framework for the continued investigation of Miransertib and other AKT inhibitors in genetically defined cancer subtypes.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect and Treatment of PIK3CA Mutations in Breast Cancer: Current Understanding and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiR-106b and miR-93 regulate cell progression by suppression of PTEN via PI3K/Akt pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [lenus.ie]
- 12. dovepress.com [dovepress.com]
Validating Miransertib Hydrochloride's Effect on PRAS40 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miransertib hydrochloride's performance in inhibiting the phosphorylation of Proline-Rich Akt Substrate of 40 kDa (PRAS40), a key downstream component of the PI3K/Akt/mTOR signaling pathway. The document outlines the mechanism of action, presents comparative data against other pathway inhibitors, and provides detailed experimental protocols for validation.
The Role of PRAS40 in the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers and overgrowth syndromes. This compound (also known as ARQ 092) is an orally bioavailable, allosteric inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).
One of the critical downstream functions of activated Akt is the phosphorylation of PRAS40 at the Threonine 246 (Thr246) residue. In its unphosphorylated state, PRAS40 binds to and inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1). Phosphorylation by Akt causes PRAS40 to dissociate from mTORC1, thereby relieving this inhibition and allowing mTORC1 to promote protein synthesis and cell growth. By inhibiting Akt, Miransertib is designed to prevent this phosphorylation event, maintaining the suppression of mTORC1 and halting downstream signaling.
Comparative Analysis of Pathway Inhibitors on PRAS40 Phosphorylation
Miransertib's efficacy is best understood when compared with other agents that target the PI3K/Akt/mTOR pathway at different nodes. The following table summarizes the effects of Miransertib and selected alternative inhibitors on PRAS40 phosphorylation. Miransertib demonstrates a potent, quantified inhibitory effect on the direct, Akt-mediated phosphorylation of PRAS40 at Thr246. While other inhibitors also suppress this phosphorylation event, direct quantitative comparisons of potency (e.g., IC50) are not consistently available in the literature.
| Compound | Primary Target | Mechanism of Action on PRAS40 Phosphorylation | Effect on p-PRAS40 (Thr246) |
| This compound | Pan-Akt | Directly prevents Akt from phosphorylating PRAS40. | IC50 = 0.31 µM [1][2] |
| MK-2206 | Pan-Akt | Allosteric inhibitor that directly prevents Akt from phosphorylating PRAS40. | Strong inhibition observed in Western blots; specific IC50 not reported.[3][4] |
| BYL719 (Alpelisib) | PI3Kα | Inhibits PI3K, an upstream activator of Akt, leading to reduced Akt activity and subsequent reduction in PRAS40 phosphorylation. | Inhibition of p-Akt is confirmed, which implies p-PRAS40 reduction; direct quantitative data on p-PRAS40 is not available.[5] |
| Rapamycin (Sirolimus) | mTORC1 | Allosterically inhibits mTORC1, which phosphorylates PRAS40 at different sites (e.g., Ser183), but does not inhibit Akt. | Does not directly inhibit phosphorylation at the Akt-specific Thr246 site.[3][6][7] |
Experimental Protocols
Validating Miransertib's Effect on PRAS40 Phosphorylation via Western Blotting
Western blotting is the standard method for assessing the phosphorylation status of a target protein like PRAS40 in response to an inhibitor.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one with a known PI3K/Akt pathway activation, such as MCF7 or AN3CA) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce baseline pathway activity.
-
Pre-treat cells with varying concentrations of this compound or a comparator drug for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 nM insulin for 20 minutes) to induce PRAS40 phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to minimize non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PRAS40 (Thr246), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PRAS40 and a loading control protein like β-actin or GAPDH.
-
Quantify the band intensity using densitometry software. The level of p-PRAS40 (Thr246) should be normalized to the total PRAS40 or the loading control for each sample.
-
Plot the normalized p-PRAS40 levels against the inhibitor concentration to determine the extent of inhibition and calculate IC50 values where possible.
-
References
- 1. oncotarget.com [oncotarget.com]
- 2. benchchem.com [benchchem.com]
- 3. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of PRAS40 on Thr246 by PKB/AKT facilitates efficient phosphorylation of Ser183 by mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Proline-rich Akt Substrate of 40 kDa (PRAS40) Function by Mammalian Target of Rapamycin Complex 1 (mTORC1)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of proline-rich Akt substrate of 40 kDa (PRAS40) function by mammalian target of rapamycin complex 1 (mTORC1)-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Miransertib hydrochloride activity in different cancer types
A Head-to-Head Look at a Promising AKT Inhibitor in Oncology Research
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the selective AKT inhibitor Miransertib hydrochloride (also known as ARQ 092) has emerged as a compound of significant interest.[1][2][3] This guide provides a comprehensive cross-validation of Miransertib's activity across various cancer types, offering a comparative analysis with other AKT inhibitors, supported by experimental data and detailed methodologies.
Miransertib is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), a critical signaling node in the frequently dysregulated PI3K/AKT/mTOR pathway in cancer.[1][2] Its unique mechanism of action, which is not competitive with ATP, offers a distinct profile compared to other classes of AKT inhibitors.[1] Preclinical and clinical investigations have highlighted its potential in solid tumors, particularly those harboring mutations in the PI3K/AKT pathway.[3][4]
Quantitative Data Summary
To facilitate a clear comparison of Miransertib's performance, the following tables summarize its biochemical potency and anti-proliferative activity alongside other notable AKT inhibitors.
Table 1: Biochemical Potency of AKT Inhibitors
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| Miransertib (ARQ 092) | Allosteric | 2.7 [2] | 14 [2] | 8.1 [2] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 7 | 7 |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 |
| MK-2206 | Allosteric | 5-8 | 12 | 65 |
Table 2: In Vitro Anti-Proliferative Activity of Miransertib
| Cancer Type | Cell Line | Key Genetic Alteration(s) | Miransertib GI50/IC50 |
| Endometrial Cancer | AN3CA | PIK3CA, PTEN | Potent activity noted[3] |
| Endometrial Cancer | A2780 | Not specified | Potent activity noted[3] |
| Colorectal Cancer | SW-620 | KRAS mutant | 5.2 µM (GI50)[2] |
| Breast Cancer | MDA-MB-453 | PIK3CA mutant | Activity demonstrated[4] |
| Non-Small Cell Lung Cancer | NCI-H1650 | Not specified | Activity demonstrated[4] |
| Bladder Cancer | KU-19-19 | Not specified | Activity demonstrated[4] |
Note: Miransertib has shown potent anti-proliferative activity in cell lines with PIK3CA/PIK3R1 mutations compared to those with wild-type PIK3CA/PIK3R1 or PTEN loss.[2][3]
Table 3: In Vivo Efficacy of Miransertib
| Cancer Type | Model | Treatment | Key Findings |
| Endometrial Adenocarcinoma | Human xenograft mouse model | Miransertib | Inhibited tumor growth[3] |
| Endometrial Cancer (PDX model) | Patient-Derived Xenograft | Miransertib + Trametinib | 67% tumor growth reduction (combination) vs. 43% for either agent alone[5] |
| Breast Cancer (4T1 model) | Syngeneic mouse model | Miransertib + anti-PD-1 antibody | Modest anti-tumor activity (combination) vs. no effect as single agents[5] |
| Vemurafenib-resistant Melanoma (PDX model) | Patient-Derived Xenograft | Miransertib + Trametinib | 73% tumor growth reduction (combination) vs. 16% (Miransertib) and 26% (Trametinib) alone[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Miransertib and other AKT inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and other test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Miransertib and comparator drugs in complete culture medium. Remove the overnight culture medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and indicative of the number of viable cells.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blotting for AKT Pathway Inhibition
This method assesses the effect of Miransertib on the phosphorylation of AKT and its downstream targets.
Materials:
-
Cancer cell lines with an active PI3K/AKT pathway
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-PRAS40, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with various concentrations of Miransertib (e.g., 0.1, 0.5, 1 µM) for 2-4 hours. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Miransertib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Miransertib orally at a predetermined dose and schedule (e.g., daily or 5 days on/2 days off). The control group receives the vehicle only.
-
Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the observed effects.
References
Dual Blockade of the PI3K/AKT/mTOR Pathway: A Comparative Guide to the Synergistic Effects of Miransertib Hydrochloride with mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a frequent driver of tumorigenesis and is implicated in various developmental disorders. While inhibitors targeting individual components of this pathway have shown clinical promise, their efficacy is often limited by feedback mechanisms that lead to pathway reactivation. This guide provides a comprehensive comparison of the synergistic effects observed when combining the selective AKT inhibitor, Miransertib hydrochloride, with mTOR inhibitors, supported by preclinical experimental data.
Mechanism of Synergy: Overcoming Feedback Activation
Treatment with mTOR inhibitors, such as sirolimus (rapamycin) and everolimus, can lead to a feedback activation of AKT signaling.[1][2] This occurs because mTORC1, a target of these inhibitors, normally participates in a negative feedback loop that suppresses upstream signaling.[1] Inhibition of mTORC1 disrupts this loop, leading to increased AKT phosphorylation and activation, which can ultimately attenuate the therapeutic effects of the mTOR inhibitor.[1][3]
This compound (also known as ARQ 092) is a potent and selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5] By directly targeting AKT, Miransertib can prevent this feedback activation, leading to a more complete and sustained blockade of the PI3K/AKT/mTOR pathway. This dual inhibition strategy has demonstrated significant synergistic anti-tumor activity in preclinical models.[4]
Caption: Synergistic inhibition of the PI3K/AKT/mTOR pathway.
Quantitative Comparison of In Vitro Efficacy
The combination of Miransertib with the mTOR inhibitor sirolimus has been shown to be highly synergistic in reducing the viability of non-Hodgkin lymphoma (NHL) cell lines.
| Cell Line | Treatment | Concentration | % Viability Reduction (vs. DMSO) | Combination Index (CI) | Reference |
| BJAB | Miransertib | 5 µM | ~71% | <0.2 (Strong Synergy) | [4] |
| Sirolimus | 5 nM | ~40% | [4] | ||
| Miransertib + Sirolimus | 5 µM + 5 nM | ~100% | [4] | ||
| Karpas-422 | Miransertib | 5 µM | ~60% | Not Reported | [4] |
| Sirolimus | 5 nM | ~20% | [4] | ||
| Miransertib + Sirolimus | 5 µM + 5 nM | ~80% | [4] |
In Vivo Antitumor Activity: Xenograft Models
The synergistic effects of combining Miransertib and sirolimus have been validated in vivo using xenograft models of diffuse large B-cell lymphoma (DLBCL).
| Xenograft Model | Treatment Group | Dosing | Tumor Growth Inhibition | Reference |
| BJAB | Vehicle | - | - | [5] |
| Miransertib | 100 mg/kg | Significant reduction | [5] | |
| Sirolimus | 0.375 mg/kg | Moderate reduction | [5] | |
| Miransertib + Sirolimus | 100 mg/kg + 0.375 mg/kg | Strong and significant reduction | [5] | |
| Karpas-422 | Vehicle | - | - | [5] |
| Miransertib | 100 mg/kg | Non-significant reduction | [5] | |
| Sirolimus | Not Reported | Not Reported | [5] | |
| Miransertib + Sirolimus | 100 mg/kg + Not Reported | Significant reduction | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay
This protocol is a generalized procedure for assessing cell viability using a tetrazolium-based assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Caption: Workflow for a cell viability and synergy assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of Miransertib and an mTOR inhibitor, both alone and in combination. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or the luminescence for the CellTiter-Glo® assay using a microplate reader.
-
Synergy Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each drug. Calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
Western Blot Analysis for Pathway Modulation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Miransertib, an mTOR inhibitor, or the combination for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT (e.g., p-AKT Ser473) and mTORC1 substrates (e.g., p-S6 Ribosomal Protein Ser235/236) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of the combination therapy in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Miransertib alone, mTOR inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage for Miransertib, intraperitoneal injection for sirolimus).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement by Western blotting or immunohistochemistry for p-AKT and p-S6 levels.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of this compound with mTOR inhibitors represents a promising therapeutic strategy to overcome the limitations of single-agent therapy targeting the PI3K/AKT/mTOR pathway. The preclinical data strongly support the synergistic effects of this combination, driven by the abrogation of feedback activation of AKT. Further clinical investigation is warranted to translate these findings into effective treatments for patients with cancers and other diseases characterized by a dysregulated PI3K/AKT/mTOR pathway.
References
- 1. Rapamycin induces feedback activation of Akt signaling through an IGF-1R-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Akt and eIF4E survival pathways by rapamycin-mediated mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Miransertib Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Miransertib hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for clinical trial drugs and specific safety data sheet (SDS) recommendations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1] Appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1]
| Personal Protective Equipment (PPE) and Safety Measures |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
| General Hygiene |
In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]
-
After skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
After eye contact: Rinse with pure water for at least 15 minutes.[1]
-
After ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many investigational drugs, must adhere to strict environmental regulations to prevent contamination. The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Discharging into sewer systems or contaminating water, foodstuffs, or feed is strictly prohibited.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Type: Categorize this compound waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing this compound.
-
Empty containers.
-
-
Segregate Waste:
-
Solid Waste: Place unused compounds, contaminated gloves, and other solid materials into a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or sharps must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.[1]
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for the pickup and final disposal of the waste.[2][3] These specialized services will ensure the material is transported and incinerated in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) guidelines.[2]
-
Decontamination of Emptied Containers: Containers that have held this compound can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[1] After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration if the material is combustible.[1]
Mechanism of Action: PI3K/AKT Signaling Pathway
This compound is a potent and selective allosteric inhibitor of the AKT protein kinase (also known as protein kinase B).[4][5] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4][6] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth.[7] In many cancers and overgrowth syndromes, this pathway is hyperactivated.[6][7] By inhibiting AKT, Miransertib blocks downstream signaling, leading to reduced cell growth and proliferation.[6]
Caption: PI3K/AKT signaling pathway and Miransertib's point of inhibition.
Disposal Workflow
The logical flow for the proper disposal of this compound involves a series of decisions and actions to ensure safety and compliance.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. targetmol.com [targetmol.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Miransertib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Miransertib hydrochloride. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risk to personnel and the environment.
Immediate Safety and Hazard Information
This compound is a potent research compound and should be handled with care. The primary known hazard is that it is harmful if swallowed.[1] Always consult the Safety Data Sheet (SDS) before use.
Summary of Hazard and Safety Data
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | |
| Solubility | Soluble in DMSO. Insoluble in water. | [2] |
| Storage | Store in a dry, dark, and well-ventilated place. Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Record the date of receipt and assigned lot number in the laboratory inventory.
-
Store the compound according to the temperature requirements specified in the table above, away from incompatible materials.
Engineering Controls
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where the compound is used or stored.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear tightly fitting safety goggles with side-shields.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. Change gloves immediately if they become contaminated.
-
Body Protection : A lab coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection : If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.
Experimental Protocols
Safe Handling and Use
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing : To prevent the generation of dust, weigh the solid compound carefully.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Emergency Procedures
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, contaminated PPE, and solutions, must be segregated as hazardous chemical waste.
-
Solid Waste :
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, solvent, and approximate concentration.
-
-
Disposal : All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour this compound solutions down the drain.
Visualization of Safe Handling Workflow
Caption: Workflow for the Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
